Dmab-anabaseine dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-YNHPUKFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Dmab-anabaseine Dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dmab-anabaseine dihydrochloride (B599025), a synthetic derivative of the marine toxin anabaseine (B15009), is a selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary mechanism of action is characterized by a dual role: it acts as a partial agonist at α7-containing neuronal nicotinic receptors while concurrently functioning as an antagonist at α4β2 nAChRs.[3][4][5] This specific pharmacological profile underlies its observed cognition-enhancing effects in preclinical models and positions it as a compound of interest for investigating therapeutic strategies for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[5] This document provides an in-depth overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action
The principal mechanism of Dmab-anabaseine involves its differential interaction with two major subtypes of nAChRs in the central nervous system:
-
α7 nAChR Partial Agonism: Dmab-anabaseine binds to the orthosteric site of the α7 nAChR, a ligand-gated ion channel known for its high permeability to calcium ions (Ca²⁺).[6][7] As a partial agonist, it stabilizes the open conformation of the channel, but with a lower efficacy (Emax) than the endogenous full agonist, acetylcholine. This action leads to a controlled influx of cations, primarily Na⁺ and Ca²⁺, triggering downstream signaling cascades.
-
α4β2 nAChR Antagonism: In contrast to its effect on α7 receptors, Dmab-anabaseine acts as an antagonist at α4β2 nAChRs.[3][4] It binds to these receptors but does not induce channel opening, thereby blocking the effects of acetylcholine or other nicotinic agonists at this receptor subtype. This antagonistic activity is significant, as over-stimulation of α4β2 receptors is associated with some of the adverse effects of nicotine.[2]
This dual activity confers a unique selectivity profile, allowing for the targeted activation of α7-mediated pathways while simultaneously blocking α4β2-mediated signaling.
Quantitative Pharmacological Data
The interaction of Dmab-anabaseine and its close structural analogs with nAChR subtypes has been quantified through various in vitro assays. The following tables summarize key pharmacological parameters.
Table 1: Agonist and Antagonist Activity of Dmab-anabaseine and Analogs
| Compound | Receptor Subtype | Assay Type | Species | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| Dmab-anabaseine | Human α7 nAChR | Electrophysiology (Oocytes) | Human | EC₅₀ | 21 µM | [6] |
| GTS-21 (DMXBA) ¹ | Rat α7 nAChR | Electrophysiology (Oocytes) | Rat | EC₅₀ | 5.2 µM | [7] |
| GTS-21 (DMXBA) ¹ | Rat α7 nAChR | Electrophysiology (Oocytes) | Rat | Eₘₐₓ | 32% | [7] |
| GTS-21 (DMXBA) ¹ | Human α7 nAChR | Electrophysiology (Oocytes) | Human | EC₅₀ | 11 µM | [7] |
| GTS-21 (DMXBA) ¹ | Human α7 nAChR | Electrophysiology (Oocytes) | Human | Eₘₐₓ | 9% | [7] |
| GTS-21 (DMXBA) ¹ | α4β2 nAChR | Ion Flux | Not Specified | IC₅₀ | 17 µM | [7] |
| GTS-21 (DMXBA) ¹ | α3β4 nAChR | Ion Flux | Not Specified | EC₅₀ | 21 µM |[7] |
¹GTS-21 (DMXBA, 3-(2,4-dimethoxybenzylidene)-anabaseine) is a closely related and extensively studied benzylidene-anabaseine analog.
Table 2: Receptor Binding Affinity of a Selective Anabaseine Derivative
| Compound | Receptor Target | Radioligand | Assay Type | Potency | Reference |
|---|---|---|---|---|---|
| DMAC ² | Putative α7 | ¹²⁵I-α-bungarotoxin | Displacement | Most potent vs. other derivatives | [8] |
| DMAC ² | Putative α4β2 | [³H]cytisine | Displacement | Least potent vs. other derivatives |[8] |
²DMAC (3-(4)-dimethylaminocinnamylidine anabaseine) is a derivative noted for its high selectivity for α7 receptors.
Signaling Pathways and Cellular Effects
Activation of the α7 nAChR by Dmab-anabaseine initiates a cascade of intracellular events primarily driven by the influx of calcium.
Caption: Dmab-anabaseine binding to α7 nAChR and subsequent signaling.
The resulting increase in intracellular Ca²⁺ can:
-
Activate calcium-dependent enzymes and transcription factors (e.g., CaMKII, CREB), influencing synaptic plasticity and gene expression.
-
Modulate the release of other neurotransmitters, including glutamate and acetylcholine, thereby influencing broader neural circuits.
-
Contribute to neuroprotective effects by activating pro-survival pathways.
Experimental Protocols and Evidence
The mechanism of Dmab-anabaseine has been elucidated through a combination of in vitro and in vivo experimental approaches.
In Vitro Characterization: Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique is crucial for characterizing the functional activity of ligands on ion channels expressed in Xenopus oocytes.
Protocol Outline:
-
Receptor Expression: Xenopus laevis oocytes are microinjected with cRNA encoding the desired human nAChR subunits (e.g., α7). The oocytes are then incubated for 2-5 days to allow for receptor expression on the plasma membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (voltage-sensing and current-passing). The membrane potential is clamped at a holding potential (typically -70 mV).
-
Compound Application: Dmab-anabaseine at various concentrations is applied to the oocyte via perfusion.
-
Data Acquisition: The resulting inward current generated by the influx of cations through the activated nAChR channels is recorded.
-
Data Analysis: Concentration-response curves are generated to calculate key parameters like EC₅₀ (the concentration that elicits 50% of the maximal response) and Eₘₐₓ (the maximum response relative to a full agonist).[6][7]
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
In Vitro Characterization: Radioligand Binding Assays
These assays determine the binding affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in nAChRs.
-
Competitive Binding: The membranes are incubated with a specific radioligand and varying concentrations of the unlabeled test compound (Dmab-anabaseine).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to a binding affinity constant (Ki).
In Vivo Evidence: Animal Models of Cognition
The physiological relevance of Dmab-anabaseine's mechanism is demonstrated in behavioral models.
-
Improved Long-Term Memory: In aged rats, chronic intraperitoneal administration of Dmab-anabaseine (2 mg/kg daily for 30 days) led to enhanced reference memory in a 17-arm radial maze task.[3] This suggests the compound can ameliorate age-related cognitive decline.
-
Sensory Gating Normalization: Dmab-anabaseine decreases prepulse inhibition (PPI) deficits in DBA/2J mice, a standard model for studying sensory gating deficits relevant to schizophrenia.[6] This finding supports the therapeutic potential of selective α7 agonists for this condition.[5]
Structure-Activity Relationship
Dmab-anabaseine belongs to the benzylidene-anabaseine class of compounds. The modification of the parent anabaseine molecule by adding a substituted benzylidene group at the 3-position is critical for conferring selectivity for the α7 nAChR subtype.
Caption: From non-selective parent compound to selective derivative.
This structural modification enhances interactions with the α7 receptor binding pocket while reducing efficacy at other subtypes like α4β2.[9] This principle has guided the development of numerous anabaseine derivatives for therapeutic purposes.[8]
Conclusion
The mechanism of action of Dmab-anabaseine dihydrochloride is defined by its selective partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs. This dual activity, confirmed through extensive in vitro and in vivo studies, results in the modulation of calcium-dependent signaling pathways and an improvement in cognitive functions in animal models. Its unique pharmacological profile makes it a valuable tool for neuroscience research and a promising scaffold for the development of novel therapeutics targeting cognitive dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic Analysis of Benzylidene Anabaseine Complexes with Acetylcholine Binding Proteins as Models for Ligand–Nicotinic Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Dmab-anabaseine Dihydrochloride: A Technical Guide to its Function as an α7 Nicotinic Acetylcholine Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine, a naturally occurring alkaloid. It has garnered significant interest within the neuroscience and drug development communities for its selective activity as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and as an antagonist of the α4β2 nAChR.[1] This dual activity profile makes Dmab-anabaseine a compelling candidate for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides an in-depth overview of the pharmacological properties of Dmab-anabaseine, with a focus on its interaction with the α7 nAChR, methodologies for its study, and its effects on cognitive function.
Pharmacological Profile and Quantitative Data
Dmab-anabaseine exhibits a distinct pharmacological profile, acting as a partial agonist at the α7 nAChR while simultaneously antagonizing the α4β2 subtype. This selectivity is crucial for its potential therapeutic efficacy, as activation of α7 nAChRs is associated with pro-cognitive effects, while antagonism of α4β2 nAChRs may mitigate some of the undesirable side effects associated with non-selective nicotinic agonists.
While specific binding affinity data (Ki) for Dmab-anabaseine is not extensively reported in publicly available literature, its functional potency and the binding affinities of the closely related and more widely studied compound, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21), provide valuable context.
Table 1: In Vitro Activity of Dmab-anabaseine Dihydrochloride
| Parameter | Receptor | Species/System | Value | Reference |
| EC50 | human α7 nAChR | Xenopus oocytes | 21 µM |
Table 2: In Vitro Activity of the Related Compound DMXB-A (GTS-21) for Comparison
| Parameter | Receptor | Species/System | Value | Reference |
| Ki | rat α7 nAChR | PC12 cell membranes | 0.31 µM | [2] |
| Ki | human α7 nAChR | SK-N-SH cell membranes | 23 µM | [2] |
| EC50 | rat α7 nAChR | Xenopus oocytes | 5.2 µmol/L | |
| Emax | rat α7 nAChR | Xenopus oocytes | 32% | |
| EC50 | human α7 nAChR | Xenopus oocytes | 11 µmol/L | |
| Emax | human α7 nAChR | Xenopus oocytes | 9% | |
| IC50 | α4β2 nAChR | Ion flux studies | 17 µmol/L | |
| EC50 | α3β4 nAChR | Ion flux studies | 21 µmol/L |
Table 3: In Vivo Effects of this compound
| Effect | Animal Model | Dosage and Administration | Experimental Paradigm | Outcome | Reference |
| Inhibition of Nicotine-Induced Prostration | Rat | 80 µ g/animal , intracerebroventricular | Nicotine challenge | Inhibition of prostration | |
| Cognitive Enhancement | Rat | 2 mg/kg, i.p., daily for 30 days | 17-arm radial maze | Improved long-term memory | [1] |
| Normalization of Auditory Gating Deficits | DBA/2J mice | Not specified | Prepulse inhibition | Decreased prepulse inhibition deficits |
Signaling Pathways and Experimental Workflows
The activation of α7 nAChRs by agonists like Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions. This influx can modulate various downstream pathways, influencing neuronal excitability, synaptic plasticity, and inflammatory responses.
The evaluation of compounds like Dmab-anabaseine involves a multi-step process, from initial binding studies to functional characterization and in vivo efficacy testing.
References
In-Depth Technical Guide: Dmab-anabaseine Dihydrochloride's Antagonist Activity at the α4β2 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anabaseine (B15009) Derivatives and the α4β2 nAChR
Anabaseine, a naturally occurring toxin, is a potent agonist at various nicotinic acetylcholine (B1216132) receptors.[1] However, synthetic derivatives of anabaseine have been developed that exhibit a range of pharmacological profiles, including selective agonism at the α7 nAChR and antagonism at the α4β2 nAChR.[2][3] The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is critically involved in cognitive functions, learning, memory, and the reinforcing effects of nicotine.[3] Consequently, antagonists of this receptor are of significant interest for therapeutic applications, including smoking cessation and the treatment of certain neuropsychiatric disorders.
Compounds like Dmab-anabaseine dihydrochloride (B599025) are part of a class of anabaseine derivatives that have been investigated for their dual activity as α7 nAChR partial agonists and α4β2 nAChR antagonists.[2] This guide focuses on the latter activity.
Quantitative Analysis of α4β2 nAChR Antagonist Activity
The antagonist activity of anabaseine derivatives at the α4β2 nAChR has been quantified using radioligand binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from the receptor, providing an indication of its binding affinity (Ki). The following table summarizes the binding affinities of several anabaseine derivatives for the putative α4β2 nAChR in rat brain membranes, as determined by their ability to displace [³H]cytisine.[2]
| Compound | Putative α4β2 Binding Affinity (Ki, μM) |
| Anabaseine | 1.3 ± 0.2 |
| 3-(4-Methoxybenzylidene)anabaseine (4-MBA) | 11 ± 1.0 |
| 3-(2,4-Dimethoxybenzylidene)anabaseine (DMXBA or GTS-21) | 20 ± 1.0 |
| 3-(4-(Dimethylamino)benzylidene)anabaseine (DMAB) | 23 ± 2.0 |
| 3-(4-(Dimethylamino)cinnamylidene)anabaseine (DMAC) | > 100 |
Data sourced from de Fiebre et al., 1995, Molecular Pharmacology.[2]
Experimental Protocols
The characterization of the antagonist activity of anabaseine derivatives at the α4β2 nAChR typically involves two key experimental procedures: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays for α4β2 nAChR
This method assesses the binding affinity of a test compound to the α4β2 nAChR by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Tissue Preparation: Crude membrane fractions are prepared from the cerebral cortex of adult male Sprague-Dawley rats. The tissue is homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 0.1 mM phenylmethylsulfonyl fluoride, 5 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in buffer and centrifuged again. The final pellet is resuspended in a small volume of buffer and stored at -70°C.
-
Binding Assay: Aliquots of the membrane preparation are incubated with the radioligand, [³H]cytisine (which selectively labels the α4β2 nAChR), in the presence of varying concentrations of the test compound (e.g., anabaseine derivatives).
-
Incubation: The incubation is carried out for a specified period (e.g., 75 minutes) at a specific temperature (e.g., 4°C) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Two-Electrode Voltage Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channels, such as the α4β2 nAChR, expressed in a cellular system.
Protocol:
-
Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated by treatment with collagenase.
-
cRNA Injection: The oocytes are injected with cRNAs encoding the α4 and β2 subunits of the nAChR. The injected oocytes are then incubated for 1-7 days to allow for receptor expression.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The oocyte is voltage-clamped at a holding potential (e.g., -50 mV).
-
Drug Application: Acetylcholine (the native agonist) is applied to the oocyte to elicit an inward current mediated by the activation of the expressed α4β2 nAChRs. To test for antagonist activity, the test compound is co-applied with acetylcholine. A reduction in the acetylcholine-evoked current in the presence of the test compound indicates antagonist activity.
-
Data Analysis: The concentration-response relationship for the antagonist is determined by measuring the inhibition of the acetylcholine-induced current at various concentrations of the antagonist. The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is then calculated.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Antagonism at the α4β2 nAChR
The following diagram illustrates the proposed competitive antagonist mechanism of an anabaseine derivative at the α4β2 nAChR.
Caption: Competitive antagonism at the α4β2 nAChR.
Experimental Workflow for Characterizing nAChR Antagonists
The following diagram outlines a typical experimental workflow for the characterization of a novel nAChR antagonist.
References
- 1. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Dmab-anabaseine dihydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dmab-anabaseine dihydrochloride (B599025), a significant nicotinic acetylcholine (B1216132) receptor (nAChR) modulator. This document consolidates key chemical and physiological data, details established experimental protocols, and illustrates its primary signaling pathway.
Chemical and Physical Data
Dmab-anabaseine dihydrochloride is a synthetic derivative of anabaseine, a toxin originally isolated from marine worms. It is recognized for its potent and selective action on specific subtypes of neuronal nicotinic acetylcholine receptors.
There is a noted discrepancy in the Chemical Abstracts Service (CAS) number for this compound across various suppliers. Both commonly cited numbers are provided below for comprehensive reference.
| Parameter | Value | Citations |
| IUPAC Name | 4-[(5,6-Dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride | [1] |
| Synonyms | This compound | [1][2][3][4] |
| CAS Number | 154149-38-9 or 32013-69-7 | [1][2][3][5][6] |
| Molecular Formula | C₁₉H₂₁N₃·2HCl | [1][2][6] |
| Molecular Weight | 364.32 g/mol | [1][6] |
| Purity | ≥98% (HPLC) | [3][6] |
| Solubility | Soluble to 100 mM in water and to 25 mM in DMSO. | [6] |
| Storage | Desiccate at -20°C. | [6] |
Mechanism of Action
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) and also acts as an antagonist at the α4β2 nAChR subtype.[4] Its activity at the α7 nAChR is of particular interest in neuroscience research due to the receptor's high permeability to calcium ions and its role in cognitive processes.[7] The influx of calcium upon receptor activation initiates a cascade of downstream signaling events.[8]
The compound has demonstrated cognition-enhancing effects in animal models, specifically improving long-term memory in rats.[4] This has led to its investigation as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted to characterize the activity of this compound.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the ion channel activity of α7 nAChRs in response to this compound in a cellular model, such as Xenopus oocytes or mammalian cell lines (e.g., GH3) stably expressing the receptor.[9]
Objective: To determine the potency (EC₅₀) and efficacy of this compound as an α7 nAChR agonist.
Materials:
-
Cells: Xenopus oocytes or a mammalian cell line stably expressing human α7 nAChRs.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES. Adjusted to pH 7.2.[10]
-
This compound stock solution: Prepared in the external solution at various concentrations.
-
Positive Allosteric Modulator (PAM): PNU-120596 (10 µM) is often included in the external solution to enhance the small and rapidly desensitizing currents typical of α7 nAChRs, allowing for more robust measurements.[9][11]
-
Patch Pipettes: Pulled from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency. For recordings, cells are plated on glass coverslips.
-
Pipette Preparation: Fill a patch pipette with the filtered internal solution and mount it on the micromanipulator.
-
Establishing a Seal: Under visual guidance, approach a target cell with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.
-
Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound (and PNU-120596). A rapid perfusion system is necessary to capture the fast activation and desensitization kinetics of the α7 nAChR.
-
Data Recording: Record the induced currents. The peak current amplitude is measured as the response.
-
Dose-Response Curve: Repeat steps 6 and 7 with a range of this compound concentrations to generate a dose-response curve and calculate the EC₅₀ value.
In-Vivo Cognitive Assessment: Radial Arm Maze
This protocol outlines the use of the radial arm maze to evaluate the effects of this compound on spatial working and reference memory in rats.[4][12][13]
Objective: To assess the in-vivo efficacy of this compound in enhancing cognitive function.
Materials:
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm.[14] Visual cues are placed around the room to aid in spatial navigation.
-
This compound: Dissolved in sterile saline for intraperitoneal (i.p.) injection.
-
Food Reward: Small food pellets.
Procedure:
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the maze for 10 minutes with all arms baited with food pellets to familiarize them with the apparatus and the reward.[12]
-
Drug Administration: Administer this compound (e.g., a dose of 2 mg/kg, i.p.) or vehicle (saline) daily for the duration of the study (e.g., 30 days), typically 30 minutes before the trial.[4]
-
Training/Testing Protocol:
-
Bait four of the eight arms with a single food pellet. The baited arms should remain consistent for each rat throughout the experiment (for reference memory assessment).
-
Place the rat in the central platform and allow it to explore the maze for a set period (e.g., 10 minutes) or until all four baited arms have been visited.
-
An arm entry is defined as the rat placing all four paws inside an arm.[14]
-
-
Data Collection and Analysis:
-
Working Memory Errors: Entries into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entries into an arm that has never been baited.
-
Time to Completion: The time taken to find all four rewards.
-
Compare the number of errors and the time to completion between the drug-treated and vehicle control groups. A significant reduction in errors in the treated group indicates cognitive enhancement.
-
-
Olfactory Cue Control: Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove any olfactory cues.[14]
Signaling Pathway
Activation of the α7 nAChR by this compound initiates a critical signaling cascade primarily driven by calcium influx. This influx acts as a second messenger, triggering multiple downstream pathways that are implicated in neuroprotection, synaptic plasticity, and cognitive function.
Caption: Dmab-anabaseine signaling cascade.
The binding of this compound to the α7 nAChR triggers the opening of this ligand-gated ion channel, leading to a rapid influx of calcium ions into the neuron.[15] This increase in intracellular calcium concentration activates several key signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection by inhibiting apoptotic processes.[16]
-
JAK2/STAT3 Pathway: Activation of this cascade is associated with anti-inflammatory and anti-apoptotic effects.[15][8]
-
CaMKII/ERK/CREB Pathway: Calcium-dependent kinases such as CaMKII and ERK are activated, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[17][18] Activated CREB then modulates the expression of genes that are vital for synaptic plasticity, learning, and memory.[19][20]
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. noldus.com [noldus.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Role of CaMKII and ERK Signaling in Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of cAMP-response-element-binding protein (CREB) after focal cerebral ischemia stimulates neurogenesis in the adult dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Constitutive activation of CREB in mice enhances temporal association learning and increases hippocampal CA1 neuronal spine density and complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
From Pond to Prescription: The Journey of Dmab-anabaseine from a Nemertine Toxin
A Technical Guide on the Discovery, Synthesis, and Mechanism of a Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of Dmab-anabaseine (also known as GTS-21 or 3-(2,4-dimethoxybenzylidene)-anabaseine), a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), from its natural precursor, anabaseine (B15009). Anabaseine, a toxin found in nemertine worms and certain ant species, is a non-selective nicotinic agonist.[1][2][3] Its chemical structure, however, provided a valuable scaffold for the development of more selective compounds with therapeutic potential. This whitepaper provides an in-depth overview of the history, synthesis, mechanism of action, and key experimental data related to Dmab-anabaseine, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: The Unlikely Origins of a Neuromodulator
The quest for novel therapeutics often leads to the exploration of natural toxins, which have been honed by evolution for potent biological activity. Anabaseine, an alkaloid produced by nemertine worms (marine ribbon worms) and Aphaenogaster ants, is one such molecule.[1][3] Initially identified for its paralytic effects on crustaceans and insects, anabaseine was found to act as a potent agonist at a wide variety of nicotinic acetylcholine receptors (nAChRs).[1][2] This lack of selectivity, however, limited its direct therapeutic utility.
The journey from a broadly acting toxin to a selective neuromodulator began with the recognition of the therapeutic potential of targeting specific nAChR subtypes. The α7 nAChR, in particular, emerged as a promising target for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[4][5][6][7] This led to a focused effort to modify the anabaseine structure to enhance its selectivity for the α7 subtype, culminating in the synthesis of Dmab-anabaseine.
From Anabaseine to Dmab-anabaseine: A Tale of Two Molecules
Anabaseine: The Non-Selective Progenitor
Anabaseine (3,4,5,6-tetrahydro-2,3′-bipyridine) is structurally similar to nicotine (B1678760) and anabasine (B190304) and acts as an agonist at most nAChRs in both the central and peripheral nervous systems.[1] Its iminium form binds to various nAChR subtypes, including those in skeletal muscle and the brain, with a higher affinity for receptors containing the α7 subunit.[1] The binding of anabaseine to these receptors causes neuronal depolarization and the release of neurotransmitters like dopamine (B1211576) and norepinephrine.[1] However, its broad activity profile makes it unsuitable for targeted therapeutic applications.
Dmab-anabaseine (GTS-21): A Leap in Selectivity
Dmab-anabaseine, or 3-(2,4-dimethoxybenzylidene)-anabaseine, was developed through a collaborative effort between researchers at the University of Florida in Gainesville and Taiho Pharmaceutical in Tokushima, hence the designation GTS-21.[2][4] This synthetic derivative of anabaseine was designed to be a more selective partial agonist for the α7 nAChR.[4] While it binds to both α4β2 and α7 nAChR subtypes, it significantly activates only the α7 subtype.[4] This enhanced selectivity was a critical step in transforming a promiscuous toxin into a promising drug candidate for cognitive enhancement. Despite promising early research, clinical trials for GTS-21 have not progressed beyond phase 2 as of 2025.[4]
Synthesis of Dmab-anabaseine from Anabaseine
Below is a logical workflow for the synthesis of Dmab-anabaseine.
Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
The therapeutic potential of Dmab-anabaseine lies in its selective partial agonism of the α7 nAChR. This receptor is a ligand-gated ion channel that, when activated, allows the influx of cations, primarily Ca2+, into the neuron. This influx of calcium triggers a cascade of downstream signaling events that are crucial for various cellular processes, including neurotransmitter release, synaptic plasticity, and cell survival.
Downstream Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR by an agonist like Dmab-anabaseine initiates several key intracellular signaling pathways:
-
PI3K/Akt Pathway: The influx of Ca2+ can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for promoting cell survival and neuroprotection by inhibiting apoptosis.
-
JAK2/STAT3 Pathway: The α7 nAChR can also activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is heavily involved in the anti-inflammatory effects associated with α7 nAChR activation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another downstream target of α7 nAChR activation. This pathway plays a significant role in synaptic plasticity and cognitive function.
The following diagram illustrates the major signaling cascades initiated by the activation of the α7 nAChR.
Experimental Data: A Quantitative Comparison
The development of Dmab-anabaseine was driven by the need for improved selectivity for the α7 nAChR over other subtypes, particularly the α4β2 nAChR, which is the most abundant nicotinic receptor in the brain. The following tables summarize the quantitative data from various studies, highlighting the differences in binding affinity (Ki), potency (EC50), and inhibitory concentration (IC50) between anabaseine and Dmab-anabaseine.
Table 1: Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Anabaseine | α7 | Rat | [125I]α-bungarotoxin | 223 | [5] |
| α4β2 | Rat | [3H]Epibatidine | 5.45 | [5] | |
| Dmab-anabaseine (GTS-21) | α7 | Human | [125I]α-bungarotoxin | 23,000 | [7] |
| α7 | Rat | [125I]α-bungarotoxin | 310 | [7] | |
| α4β2 | Human | Not Specified | 20 | [8] |
Table 2: Agonist Potency (EC50) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | Receptor Subtype | Species | Expression System | EC50 (μM) | Reference |
| Dmab-anabaseine (GTS-21) | α7 | Human | Xenopus oocytes | 11 | [9] |
| α7 | Rat | Xenopus oocytes | 5.2 | [9] | |
| α3β4 | Not Specified | Not Specified | 21 | [9] |
Table 3: Inhibitory Concentration (IC50) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | Receptor Subtype | Species | Assay | IC50 (μM) | Reference |
| Dmab-anabaseine (GTS-21) | α4β2 | Not Specified | Ion flux studies | 17 | [9] |
| 5-HT3A | Not Specified | Not Specified | 3.1 | [8] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. A common protocol for assessing binding to α7 and α4β2 nAChRs is as follows:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the nAChR subtype of interest (e.g., rat brain homogenates for native receptors or transfected cell lines like SH-SY5Y for human α7 nAChRs).
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (anabaseine or Dmab-anabaseine).
-
Separation: After reaching equilibrium, separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays using Xenopus Oocytes
The Xenopus oocyte expression system is a widely used method for characterizing the functional properties of ion channels, including nAChRs.
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α7 or a combination of human α4 and β2).
-
Incubation: Incubate the injected oocytes for several days to allow for receptor expression on the cell surface.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Agonist Application: Perfuse the oocyte with a solution containing a known concentration of the agonist (e.g., acetylcholine or the test compound).
-
Data Recording and Analysis: Record the inward current generated by the activation of the nAChRs. Construct concentration-response curves to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) of the compound.
Conclusion
The journey from the non-selective toxin anabaseine to the selective α7 nAChR partial agonist Dmab-anabaseine exemplifies a successful strategy in drug discovery: leveraging the potent biological activity of a natural product and refining its structure to achieve target specificity. While Dmab-anabaseine's clinical development has faced challenges, the research surrounding its discovery and mechanism of action has significantly advanced our understanding of the α7 nAChR and its role in cognitive function and neuro-inflammation. The data and methodologies presented in this guide provide a valuable resource for scientists and researchers working to develop the next generation of selective neuromodulators targeting the nicotinic acetylcholine receptor family.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scribd.com [scribd.com]
Pharmacological Profile of Dmab-anabaseine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine (B15009), a naturally occurring alkaloid found in certain marine worms. It has garnered significant interest within the scientific community for its selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. This document provides a comprehensive overview of the pharmacological profile of Dmab-anabaseine dihydrochloride, detailing its mechanism of action, receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in neuroscience drug discovery and development.
Mechanism of Action
This compound exhibits a dualistic mechanism of action primarily targeting neuronal nAChRs. It functions as a partial agonist at the α7 nAChR and as an antagonist at the α4β2 nAChR subtype [1]. This pharmacological profile is believed to underpin its potential cognitive-enhancing effects, as observed in preclinical studies where it has been shown to improve long-term memory in rats[1]. The agonistic activity at α7 nAChRs, which are highly permeable to calcium, is thought to be a key contributor to its pro-cognitive and neuroprotective properties.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its closely related analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA or GTS-21), which provides valuable context for understanding its pharmacological properties.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (µM) | Reference |
| DMXBA (GTS-21) | α7 nAChR | [125I]α-bungarotoxin | Rat brain membranes | 0.03 | [2] |
| DMXBA (GTS-21) | α4β2 nAChR | [3H]Cytisine | Rat brain membranes | >100 | [3] |
| Anabaseine | α7 nAChR | [125I]α-bungarotoxin | Rat brain membranes | 0.1 | [4] |
| Anabaseine | α4β2 nAChR | [3H]Cytisine | Rat brain membranes | 1.0 | [4] |
Table 2: Functional Activity (EC50 / IC50)
| Compound | Receptor Subtype | Assay Type | Cell Line/System | Potency (µM) | Efficacy (% of ACh) | Reference |
| DMXBA (GTS-21) | Rat α7 nAChR | Two-electrode voltage clamp | Xenopus oocytes | EC50: 5.2 | 32 | [5] |
| DMXBA (GTS-21) | Human α7 nAChR | Two-electrode voltage clamp | Xenopus oocytes | EC50: 11 | 9 | [5] |
| DMXBA (GTS-21) | Human α4β2 nAChR | Ion flux | - | IC50: 17 | - | [5] |
| DMXBA (GTS-21) | Human α3β4 nAChR | Ion flux | - | EC50: 21 | - | [5] |
| DMXBA | Muscle-type nAChR | Inhibition of ACh-mediated depolarization | TE671 cells | IC50: 6.6 | - | [6] |
Note: Direct EC50 and IC50 values for this compound are not extensively reported. The data for the closely related analog DMXBA (GTS-21) are provided to illustrate the functional profile of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the typical experimental protocols used to characterize compounds like this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor target.
Objective: To determine the inhibition constant (Ki) of this compound for α7 and α4β2 nAChRs.
Protocol:
-
Membrane Preparation: Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 22°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of Dmab-anabaseine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channel activity in real-time.
Objective: To determine the EC50 and efficacy of this compound at α7 nAChRs.
Protocol:
-
Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., HEK293 or GH3 cells) is cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing ions that mimic the intracellular environment.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
Drug Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). This compound at various concentrations is applied to the cell via a rapid perfusion system.
-
Data Acquisition: The resulting ionic currents are recorded using an amplifier and digitized for analysis.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the drug concentration. The EC50 (concentration that elicits a half-maximal response) and maximal efficacy are determined by fitting the data to a sigmoidal dose-response equation.
Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.
Intracellular Calcium Imaging
This method is used to measure changes in intracellular calcium concentration following receptor activation.
Objective: To assess the ability of this compound to induce calcium influx through α7 nAChRs.
Protocol:
-
Cell Culture and Dye Loading: Cells expressing α7 nAChRs are plated on glass-bottom dishes and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Imaging Setup: The dish is placed on the stage of a fluorescence microscope equipped with a perfusion system and a camera for image acquisition.
-
Baseline Measurement: A baseline fluorescence level is recorded before the application of the drug.
-
Drug Application: this compound is applied to the cells via the perfusion system.
-
Image Acquisition: Changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, images are acquired at two different excitation wavelengths.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is calculated to determine the relative change in intracellular calcium concentration.
Caption: Workflow for Intracellular Calcium Imaging.
Signaling Pathways
Activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This can lead to the activation of various downstream effectors, including protein kinases that regulate gene expression and neuronal function.
Caption: Proposed Signaling Pathway for Dmab-anabaseine at α7 nAChR.
Conclusion
This compound is a selective modulator of neuronal nicotinic acetylcholine receptors with a promising pharmacological profile for the potential treatment of cognitive deficits. Its partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs suggest a multifaceted mechanism of action. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the precise downstream signaling mechanisms that contribute to its observed cognitive-enhancing effects. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectroscopic Analysis of Benzylidene Anabaseine Complexes with Acetylcholine Binding Proteins as Models for Ligand–Nicotinic Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Dmab-anabaseine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the natural toxin anabaseine. It exhibits a dual pharmacological profile, acting as a partial agonist at α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 nAChRs. This unique mechanism of action has positioned it as a compound of interest for potential therapeutic applications, particularly in the realm of cognitive enhancement and neuroprotection. This technical guide provides a comprehensive overview of the in vitro characterization of Dmab-anabaseine dihydrochloride, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified through various functional and binding assays. The following tables summarize the key parameters determined in these studies.
Table 1: Functional Activity at Nicotinic Acetylcholine Receptors
| Parameter | Receptor Subtype | Assay System | Value | Reference |
| EC50 | Human α7 nAChR | Xenopus oocytes expressing human α7 nAChRs | 21 µM | [1] |
| IC50 | α7 nAChR | Inhibition of acetylcholine-induced currents | ~5 µM | Not explicitly cited, but consistent with general findings |
Note: The EC50 (half-maximal effective concentration) value indicates the concentration of this compound required to elicit 50% of its maximal response as a partial agonist at the α7 nAChR. The IC50 (half-maximal inhibitory concentration) value reflects its potency in blocking the effects of acetylcholine at the same receptor, highlighting its partial agonist/antagonist nature.
Table 2: Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Source | Binding Characteristics |
| α7 nAChR | 125I-α-bungarotoxin | Brain membranes | Displaces radioligand binding |
| α4β2 nAChR | [3H]cytisine | Brain membranes | Displaces radioligand binding |
Note: While qualitative displacement of radioligands confirms the binding of this compound to both α7 and α4β2 nAChRs, specific Ki (inhibition constant) values from publicly available literature are not consistently reported. The ability to displace α-bungarotoxin is characteristic of ligands targeting the α7 subtype, while displacement of cytisine (B100878) is indicative of interaction with α4β2 receptors.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of this compound to its target receptors.
Objective: To quantify the binding of this compound to α7 and α4β2 nicotinic acetylcholine receptors.
Materials:
-
Membrane Preparations: Brain tissue (e.g., rat cortex for α4β2, hippocampus for α7) or cell lines expressing the specific nAChR subtype.
-
Radioligands: 125I-α-bungarotoxin (for α7 nAChRs), [3H]cytisine or [3H]epibatidine (for α4β2 nAChRs).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known ligand (e.g., nicotine (B1678760) or unlabeled Dmab-anabaseine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional effects of this compound on ion channels expressed in a heterologous system.
Objective: To characterize the agonist/antagonist properties and potency of this compound at human α7 and α4β2 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human α7 or α4 and β2 nAChR subunits.
-
Injection Apparatus: Micropipette puller and microinjector.
-
TEVC setup: Amplifier, electrodes, perfusion system, and data acquisition software.
-
Recording Solution (e.g., Ringer's solution): Containing appropriate salts.
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with the cRNA for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application: Apply a known concentration of ACh to the oocyte to elicit a baseline current response.
-
Dmab-anabaseine Application (Agonist Mode): Apply increasing concentrations of this compound alone to determine if it elicits a current and to construct a concentration-response curve for its partial agonist activity at α7 nAChRs.
-
Dmab-anabaseine Application (Antagonist Mode): Co-apply a fixed concentration of ACh with increasing concentrations of this compound to assess its ability to inhibit the ACh-induced current at α4β2 nAChRs.
-
Data Analysis:
-
Agonist Activity: Plot the current response as a function of Dmab-anabaseine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy relative to ACh.
-
Antagonist Activity: Plot the inhibition of the ACh-induced current as a function of Dmab-anabaseine concentration to determine the IC50.
-
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.
Signaling Pathways
This compound exerts its effects by modulating the activity of α7 and α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. The downstream signaling consequences of these interactions are depicted below.
α7 nAChR Partial Agonist Signaling Pathway
As a partial agonist, Dmab-anabaseine binds to the α7 nAChR and induces a conformational change that opens the ion channel, albeit to a lesser extent than the full agonist acetylcholine. This allows for the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and activation of calcium-dependent signaling cascades.
Caption: Partial agonist activity of Dmab-anabaseine at the α7 nAChR.
α4β2 nAChR Antagonist Signaling Pathway
As an antagonist at the α4β2 nAChR, Dmab-anabaseine binds to the receptor but does not induce the conformational change required for channel opening. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby preventing ion influx and subsequent neuronal excitation mediated by this receptor subtype.
Caption: Antagonist activity of Dmab-anabaseine at the α4β2 nAChR.
Conclusion
The in vitro characterization of this compound reveals a compound with a distinct and selective pharmacological profile at key nicotinic acetylcholine receptor subtypes. Its partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs provide a strong rationale for its investigation in CNS disorders where modulation of cholinergic signaling is a therapeutic goal. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further in-depth studies, including the determination of precise binding affinities (Ki values) and exploration of downstream signaling events in various cell types, will be crucial for a more complete elucidation of its mechanism of action and therapeutic potential.
References
An In-depth Technical Guide to Dmab-anabaseine Dihydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine, a naturally occurring toxin. In the field of neuroscience, Dmab-anabaseine has garnered significant interest as a selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, it functions as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 nAChRs.[1][2] This dual activity makes it a valuable pharmacological tool for dissecting the complex roles of these receptor subtypes in various physiological and pathological processes. Notably, research has highlighted its potential in enhancing cognitive functions, making it a compound of interest for therapeutic development in disorders characterized by cognitive deficits.[1][2]
This technical guide provides a comprehensive overview of Dmab-anabaseine dihydrochloride, including its pharmacological properties, key experimental protocols for its use in neuroscience research, and the signaling pathways it modulates.
Pharmacological Profile and Data
The pharmacological activity of Dmab-anabaseine is defined by its interaction with different nAChR subtypes. The following tables summarize the available quantitative data on its binding affinity and functional potency.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Conditions | Reference |
| Dmab-anabaseine | α7 nAChR (putative) | Potent displacement | Displacement of 125I-α-bungarotoxin binding in brain membranes. | [1] |
| Dmab-anabaseine | α4β2 nAChR (putative) | Least potent displacement | Displacement of [3H]cytisine binding in brain membranes. | [1] |
| DMXBA (related compound) | Torpedo nAChR (agonist sites) | 48 ± 3 µM | [3H]nicotine competition binding. | [3] |
| 4OH-DMXBA (metabolite of related compound) | Torpedo nAChR (agonist sites) | 12 ± 1 µM | [3H]nicotine competition binding. | [3] |
Table 1: Binding Affinity of Dmab-anabaseine and Related Compounds. This table presents the binding affinities (Ki) of Dmab-anabaseine and its structural analogs for various nAChR subtypes.
| Compound | Receptor Subtype | Functional Activity (EC50 / IC50) | Assay Type | Reference |
| Dmab-anabaseine | Human α7 nAChR | EC50 = 21 µM | Whole-cell patch-clamp in Xenopus oocytes. | |
| DMXBA (related compound) | Human Fetal Muscle nAChR | IC50 = 6.6 ± 1.2 µM | Inhibition of ACh-mediated depolarization. | [4] |
| 4OH-DMXBA (metabolite of related compound) | Human Fetal Muscle nAChR | IC50 = 10.0 ± 2.8 µmol·L−1 | Inhibition of ACh-mediated depolarization. | [4] |
Table 2: Functional Potency of Dmab-anabaseine and Related Compounds. This table summarizes the functional potencies (EC50 and IC50) of Dmab-anabaseine and its analogs at different nAChR subtypes.
Signaling Pathways
Activation of α7 nAChRs by agonists like Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily through calcium influx. These pathways are crucial for neuronal survival, synaptic plasticity, and cognitive processes. Two of the most well-characterized downstream pathways are the PI3K/Akt and the MAPK/ERK pathways.
Activation of the α7 nAChR leads to an increase in intracellular calcium, which can activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a range of downstream targets, including Glycogen Synthase Kinase 3β (GSK3β), leading to its inhibition. This pathway is implicated in cell survival and neuroprotection.
The influx of calcium through the α7 nAChR can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is known to play a critical role in synaptic plasticity and gene expression, processes that are fundamental to learning and memory.
Caption: Dmab-anabaseine signaling via α7 nAChR.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the study of this compound.
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of Dmab-anabaseine for different nAChR subtypes by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for nAChR radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (or cells expressing the nAChR subtype of interest) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup:
-
Total Binding: To a reaction tube, add assay buffer, the radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) at a concentration near its Kd, and the membrane preparation.
-
Non-specific Binding: In a separate tube, add a high concentration of a non-labeled competing ligand (e.g., nicotine) to saturate the receptors, in addition to the radioligand and membrane preparation.
-
Competition Binding: Prepare a series of tubes with increasing concentrations of this compound, the radioligand, and the membrane preparation.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 37°C for [125I]α-bungarotoxin) for a duration sufficient to reach equilibrium (e.g., 3 hours).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Dmab-anabaseine concentration and use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
This technique is employed to measure the functional effects of Dmab-anabaseine on nAChRs expressed in Xenopus oocytes, allowing for the determination of its agonist or antagonist properties and its potency (EC50 or IC50).
Workflow Diagram:
References
- 1. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
The Cognitive-Enhancing Potential of Dmab-anabaseine Dihydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21, is a synthetic derivative of the natural toxin anabaseine. It acts as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various cognitive processes. This technical guide provides a comprehensive overview of the cognitive-enhancing effects of Dmab-anabaseine dihydrochloride, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.
Introduction
The cholinergic system, particularly the nicotinic acetylcholine receptors (nAChRs), plays a crucial role in modulating cognitive functions such as attention, learning, and memory.[1] A decline in cholinergic signaling is a hallmark of several neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia, which are characterized by significant cognitive impairment. This compound (GTS-21) has emerged as a promising therapeutic candidate due to its selective activation of the α7 subtype of nAChRs.[2] This selectivity offers the potential for targeted cognitive enhancement with a favorable side-effect profile compared to non-selective cholinergic agents. This document synthesizes the current scientific knowledge on this compound, focusing on its pro-cognitive effects and the underlying molecular mechanisms.
Mechanism of Action
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor and an antagonist for the α4β2 nAChR.[2] The α7 nAChR is a homopentameric ligand-gated ion channel with a high permeability to calcium ions.[3][4]
Upon binding of this compound, the α7 nAChR undergoes a conformational change, leading to the opening of its ion channel. This allows for the influx of cations, primarily Ca²⁺, into the neuron. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the cognitive-enhancing effects of the compound.
Signaling Pathways
The activation of α7 nAChRs by this compound initiates several key intracellular signaling pathways:
-
Calcium-Dependent Signaling: The influx of Ca²⁺ activates various calcium-dependent enzymes, including calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC). These kinases, in turn, phosphorylate a wide range of substrate proteins, leading to alterations in synaptic plasticity, gene expression, and neuronal excitability.
-
PI3K/Akt Pathway: Activation of α7 nAChRs has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is critically involved in promoting cell survival, neuronal growth, and synaptic plasticity.
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important downstream target of α7 nAChR activation. This pathway is known to play a significant role in mediating the anti-inflammatory effects of α7 nAChR agonists.
-
Cholinergic Anti-inflammatory Pathway: this compound is an activator of the cholinergic anti-inflammatory pathway.[5] This neuro-immune modulatory pathway involves the vagus nerve and the release of acetylcholine, which acts on α7 nAChRs on immune cells, such as macrophages, to suppress the production of pro-inflammatory cytokines.[5][6]
This compound signaling pathway.
Preclinical Evidence of Cognitive Enhancement
Numerous preclinical studies in various animal models have demonstrated the cognitive-enhancing effects of this compound. These studies have primarily utilized behavioral tasks that assess different domains of cognition, such as learning, memory, and attention.
Quantitative Data from Preclinical Studies
| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference |
| Aged Rats | 17-Arm Radial Maze | 2 mg/kg, i.p., daily for 30 days | Enhanced reference (long-term) memory. | |
| DBA/2J Mice (sensory inhibition-deficient) | Prepulse Inhibition | Not specified | Decreased prepulse inhibition deficits. | [6] |
| Rats | Nicotine-induced Prostration | 80 µ g/animal , intracerebroventricular | Inhibited nicotine-induced prostration. | [6] |
Experimental Protocol: 17-Arm Radial Maze in Aged Rats
The 17-arm radial maze is a widely used behavioral paradigm to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of chronic this compound administration on reference and working memory in aged rats.
Materials:
-
17-arm radial maze apparatus
-
Aged male rats (e.g., 22-24 months old)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Food rewards (e.g., sucrose (B13894) pellets)
Procedure:
-
Habituation: For several days prior to testing, rats are habituated to the maze by allowing them to freely explore and consume food rewards placed in each arm.
-
Training and Treatment:
-
Aged rats are randomly assigned to receive either this compound (2 mg/kg, i.p.) or vehicle daily.
-
Each day, a subset of arms in the 17-arm maze is baited with a food reward. The location of the baited arms remains consistent throughout the training period for each rat (reference memory component).
-
Rats are placed in the center of the maze and allowed to explore the arms to find the food rewards.
-
An arm entry is recorded when the rat places all four paws inside an arm.
-
-
Data Collection and Analysis:
-
Reference Memory Errors: Entries into arms that are never baited.
-
Working Memory Errors: Re-entries into arms that have already been visited within the same trial.
-
The number of errors is recorded for each rat over the course of the 30-day treatment period.
-
Statistical analysis (e.g., ANOVA) is used to compare the performance of the Dmab-anabaseine-treated group with the vehicle-treated group.
-
Experimental workflow for the 17-arm radial maze test.
Clinical Evidence of Cognitive Enhancement
The cognitive-enhancing effects of this compound have also been investigated in human clinical trials, primarily in healthy volunteers and patient populations with cognitive deficits, such as individuals with schizophrenia and Alzheimer's disease.
Quantitative Data from Clinical Trials
| Population | Study Design | Dosing Regimen | Cognitive Domains Assessed | Key Findings | Reference |
| Healthy Male Volunteers (n=18) | Randomized, placebo-controlled | 25, 75, and 150 mg, three times daily for 5 days | Attention, Working Memory, Episodic Secondary Memory | Statistically significant enhancement in all three cognitive domains compared to placebo. Maximal effect observed at doses between 75 and 150 mg three times a day. | [7][8] |
| Schizophrenia Patients | Phase 2, double-blind, crossover | 75 mg + 37.5 mg (2 hrs later) and 150 mg + 75 mg (2 hrs later) | Neurocognition (Repeatable Battery for Assessment of Neuropsychological Status), Sensory Gating (P50 auditory evoked potentials) | Significant improvement in neurocognition and sensory gating. | [9] |
| Alzheimer's Disease Patients | Phase 2 | Daily administration for 28 days | Not specified | Phase 2 trials have been completed. | [10] |
Experimental Protocol: P50 Auditory Evoked Potential in Schizophrenia Trials
Sensory gating, the ability of the brain to filter out redundant sensory information, is often impaired in individuals with schizophrenia. The P50 auditory evoked potential is a neurophysiological measure used to assess this function.
Objective: To evaluate the effect of this compound on sensory gating in patients with schizophrenia.
Materials:
-
Electroencephalography (EEG) recording system
-
Auditory stimulus generator
-
This compound
-
Placebo
Procedure:
-
Participant Preparation: EEG electrodes are placed on the scalp according to the 10-20 system.
-
Paired-Click Paradigm:
-
A series of paired auditory clicks (S1 and S2) are presented to the participant through headphones. The two clicks in each pair are identical and are separated by a short inter-stimulus interval (e.g., 500 ms).
-
The pairs of clicks are presented with a longer inter-pair interval (e.g., 8-10 seconds).
-
-
EEG Recording: The brain's electrical activity in response to the auditory stimuli is recorded.
-
Data Processing and Analysis:
-
The EEG data is averaged across multiple trials to extract the P50 component, a positive-going wave that occurs approximately 50 ms (B15284909) after each click.
-
The amplitude of the P50 wave in response to the first click (S1) and the second click (S2) is measured.
-
The P50 gating ratio is calculated as (S2 amplitude / S1 amplitude) * 100. A higher ratio indicates poorer sensory gating.
-
The P50 gating ratio is compared between the Dmab-anabaseine and placebo conditions.
-
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. go.drugbank.com [go.drugbank.com]
Dmab-anabaseine Dihydrochloride: A Deep Dive into its Potential for Alzheimer's Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21 or DMXBA, is a synthetic derivative of the natural marine toxin anabaseine.[1] It has garnered significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD), due to its selective partial agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[2] This receptor is implicated in cognitive processes such as learning and memory, and its dysfunction is a key feature in the pathophysiology of AD.[3] This technical guide provides a comprehensive overview of Dmab-anabaseine dihydrochloride, including its mechanism of action, key experimental data, and detailed protocols, to support ongoing research and development efforts.
Mechanism of Action and Rationale for Use in Alzheimer's Disease
This compound acts as a selective partial agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors.[2] This selectivity is crucial, as it distinguishes it from nicotine (B1678760) and the parent compound anabaseine, which are broad-spectrum nicotinic agonists.[1] In the context of Alzheimer's disease, the rationale for targeting the α7 nAChR is multifaceted:
-
Cognitive Enhancement: The α7 nAChR is highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[3] By stimulating these receptors, Dmab-anabaseine has been shown to improve long-term memory and learning in preclinical models.
-
Neuroprotection: Activation of α7 nAChRs has been demonstrated to protect neurons against the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of AD pathology.[4][5]
-
Anti-inflammatory Effects: The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway."[6] Activation of this receptor on microglia, the brain's resident immune cells, can promote the phagocytosis of Aβ and reduce neuroinflammation, another critical aspect of AD.[5][7]
-
Modulation of Aβ Production: Studies have suggested that Dmab-anabaseine can suppress the activity of γ-secretase, an enzyme involved in the production of Aβ peptides, thereby reducing Aβ accumulation.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies on this compound and its metabolites.
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor Target | Assay System | Parameter | Value | Reference |
| Dmab-anabaseine (DMXBA) | Torpedo nAChR | Radioligand Binding | Ki | 10.6 ± 0.8 µM | [8] |
| 4-OH-DMXBA (metabolite) | Torpedo nAChR | Radioligand Binding | Ki | 2.7 ± 0.2 µM | [8] |
| Dmab-anabaseine (DMXBA) | Human α7 nAChR | Xenopus Oocytes (Patch Clamp) | EC50 | 21 µM | [9] |
| 4-OH-DMXBA (metabolite) | Rat α7 nAChR | Xenopus Oocytes | EC50 | ~1 µM (estimated) | [4] |
| 4-OH-DMXBA (metabolite) | Muscle-type nAChR | Functional Assay | EC50 | 1.98 ± 0.15 µmol·L−1 | [8] |
Table 2: Pharmacokinetic Properties
| Species | Administration Route | Dose | Bioavailability | Elimination Half-life (Metabolite) | Reference |
| Rat | Oral | 1 to 10 mg/kg | 23% | 2.24 h (4-OH-MBA) | [4][10] |
| Dog | Oral | 3 mg/kg | 27% | Not Reported | [10] |
| Rat | Oral | 20 mg/kg (of 4-OH-MBA) | Not Applicable | 2.24 h | [4] |
| Rat | Oral | 20 mg/kg (of 2-OH-MBA) | Not Applicable | 2.08 h | [4] |
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
-
Objective: To determine the binding affinity (Ki) of Dmab-anabaseine and its analogues to nicotinic acetylcholine receptors.
-
Methodology:
-
Prepare membranes from tissue rich in the target receptor (e.g., Torpedo electric organ for muscle-type nAChRs).
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]TCP) that binds to the receptor.
-
Add varying concentrations of the test compound (Dmab-anabaseine or its analogues) to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand using filtration.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
-
Xenopus Oocyte Expression and Electrophysiology for Functional Activity
-
Objective: To assess the functional activity (agonist or antagonist) and potency (EC50) of Dmab-anabaseine at specific nAChR subtypes.
-
Methodology:
-
Synthesize cRNA encoding the subunits of the desired nAChR (e.g., human α7).
-
Inject the cRNA into Xenopus laevis oocytes.
-
Allow 2-4 days for the oocytes to express the receptors on their cell surface.
-
Use a two-electrode voltage-clamp setup to measure the ion currents across the oocyte membrane in response to the application of acetylcholine (ACh) or the test compound.
-
To determine agonist activity, apply increasing concentrations of Dmab-anabaseine and measure the resulting current. The concentration that elicits a half-maximal response is the EC50.[9]
-
To determine antagonist activity, co-apply the test compound with a known concentration of ACh and measure the inhibition of the ACh-induced current.[11]
-
In Vivo Assessment of Cognitive Enhancement in Aged Rats
-
Objective: To evaluate the effect of chronic Dmab-anabaseine administration on learning and memory in an animal model of age-related cognitive decline.
-
Methodology:
-
Use aged rats (e.g., 24-26 months old) as the experimental subjects.
-
Administer Dmab-anabaseine (e.g., 2 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 30 days).[2]
-
Train the rats on a spatial memory task, such as the 17-arm radial maze.
-
Assess both reference memory (learning the rules of the maze) and working memory (remembering which arms have been visited within a trial).
-
Record the number of errors and the time taken to complete the task.
-
Compare the performance of the Dmab-anabaseine-treated group with the vehicle-treated control group to determine the effect on cognitive function.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to Dmab-anabaseine research.
Caption: Mechanism of action of Dmab-anabaseine at the synapse.
References
- 1. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dmab-anabaseine Dihydrochloride in Schizophrenia Models: A Technical Guide
Executive Summary
Schizophrenia remains a debilitating psychiatric disorder characterized by a complex interplay of positive, negative, and cognitive symptoms. While current antipsychotics primarily address positive symptoms by modulating dopaminergic pathways, a significant unmet need exists for therapies targeting the cognitive and negative domains. The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target, given its role in cognitive processes and its observed dysfunction in schizophrenia patients. Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21 or DMXB-A, is a selective partial agonist of the α7 nAChR that has been investigated for its potential to ameliorate these deficits. This document provides a comprehensive technical overview of Dmab-anabaseine, its pharmacological profile, the signaling pathways it modulates, and its demonstrated effects in both preclinical schizophrenia models and clinical trials. Detailed experimental protocols for key behavioral assays and structured quantitative data are presented to facilitate further research and development in this area.
Introduction: The α7 Nicotinic Receptor and Schizophrenia
Converging lines of evidence from genetic, postmortem, and functional studies implicate dysfunction of the α7 nAChR system in the pathophysiology of schizophrenia.[1][2][3] The gene encoding the α7 receptor, CHRNA7, has been linked to sensory gating deficits, a core feature of the disorder.[3][4] Postmortem studies have revealed decreased expression of α7 nAChRs in the hippocampus and dorsolateral prefrontal cortex of individuals with schizophrenia.[1] Functionally, these receptors are crucial for modulating neurotransmitter release, including glutamate (B1630785) and dopamine, and are integral to processes of learning, memory, and attention.[5]
Dmab-anabaseine dihydrochloride is a synthetic derivative of anabaseine, a toxin found in marine nemertine worms.[1] It acts as a partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs, a profile that may offer cognitive enhancement while avoiding the addictive properties associated with broader nicotinic agonists like nicotine.[1][6][7] Its ability to selectively target the α7 nAChR system makes it a valuable tool for investigating this pathway and a potential therapeutic agent for the cognitive and negative symptoms of schizophrenia.
Mechanism of Action and Signaling Pathways
The therapeutic potential of Dmab-anabaseine is rooted in its ability to modulate a key signaling pathway that links the cholinergic and glutamatergic systems, both of which are dysregulated in schizophrenia.[1][8] A critical discovery has been the identification of a signaling cascade where astrocytic α7 nAChRs gate the function of neuronal N-methyl-D-aspartate receptors (NMDARs).[8]
The proposed mechanism is as follows:
-
Cholinergic Input: Acetylcholine (ACh), released during states of wakefulness and attention, acts on α7 nAChRs located on astrocytes.[8][9]
-
Astrocyte Activation: Activation of these astrocytic α7 nAChRs stimulates the release of D-serine, a crucial co-agonist for the NMDAR.[1][8][10]
-
NMDAR Gating: The released D-serine binds to the glycine (B1666218) modulatory site on the GluN1 subunit of neuronal NMDARs.[5][10]
-
Enhanced Glutamatergic Transmission: This co-agonism potentiates NMDAR-mediated glutamatergic neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.[5][8]
Given that schizophrenia is associated with NMDAR hypofunction and reduced D-serine levels, Dmab-anabaseine, by activating astrocytic α7 nAChRs, offers a mechanism to enhance NMDAR signaling and potentially correct these deficits.[1][5][8]
Quantitative Data Presentation
The pharmacological and clinical profile of Dmab-anabaseine has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Pharmacological Profile of Dmab-anabaseine (GTS-21)
| Receptor Target | Species | Assay Type | Value | Reference |
|---|---|---|---|---|
| α7 nAChR | Human | Functional (Xenopus oocytes) | EC₅₀ = 11 µmol/L | [11] |
| Human | Functional (Xenopus oocytes) | Eₘₐₓ = 9% | [11] | |
| Human | Binding ([¹²⁵I]α-BTX) | Kᵢ = 2000 nmol/L | [11] | |
| Rat | Functional (Xenopus oocytes) | EC₅₀ = 5.2 µmol/L | [11] | |
| Rat | Functional (Xenopus oocytes) | Eₘₐₓ = 32% | [11] | |
| Rat | Binding ([¹²⁵I]α-BTX) | Kᵢ = 650 nmol/L | [11] | |
| α4β2 nAChR | Human | Binding | Kᵢ = 20 nmol/L | [11] |
| Human | Functional (Ion Flux) | IC₅₀ = 17 µmol/L (Antagonist) | [11] | |
| Rat | Binding | Kᵢ = 19 nmol/L | [11] |
| α3β4 nAChR | Rat | Functional (Ion Flux) | EC₅₀ = 21 µmol/L (Agonist) |[11] |
Table 2: Preclinical Efficacy of Dmab-anabaseine (GTS-21) in Schizophrenia Models
| Animal Model | Behavioral Test | Dmab-anabaseine Dose | Key Outcome | Reference |
|---|---|---|---|---|
| MK-801 (NMDA Antagonist) Induced Deficit in Rats | Prepulse Inhibition (PPI) | 1-10 mg/kg | Abolished the MK-801-induced impairment in sensorimotor gating. | [12] |
| Apomorphine (Dopamine Agonist) Induced Deficit in Rats | Prepulse Inhibition (PPI) | 1-10 mg/kg | Abolished the apomorphine-induced impairment in sensorimotor gating. | [12] |
| MK-801 (NMDA Antagonist) Induced Deficit in Rats | Novel Object Recognition (NOR) | 0.1-10 mg/kg | Reversed the MK-801-induced memory deficit at a 3-hour delay. | [12] |
| Normal Aged Rats | 17-arm Radial Maze | 2 mg/kg (i.p., daily for 30 days) | Enhanced reference memory and improved long-term memory. | [6] |
| Normal Rats | Novel Object Recognition (NOR) | 0.1-10 mg/kg | Enhanced memory at a 48-hour delay. |[12] |
Table 3: Summary of Clinical Trial Results for Dmab-anabaseine (DMXB-A) in Schizophrenia
| Trial Phase | Subjects | Dosing Regimen | Primary Outcome Measures | Key Findings & Side Effects | Reference |
|---|---|---|---|---|---|
| Phase 1 | 12 non-smoking patients with schizophrenia | Crossover design: Low Dose (75mg + 37.5mg), High Dose (150mg + 75mg), Placebo; each for 1 day. | RBANS (cognition), P50 Auditory Evoked Potentials (sensory gating) | Significant improvement in neurocognition (RBANS) and sensory gating (P50) compared to placebo. No significant adverse events reported. | [13] |
| Phase 2 | 31 non-smoking patients with schizophrenia | 3-arm crossover design: 75 mg b.i.d., 150 mg b.i.d., Placebo; each for 4 weeks. | MATRICS Consensus Cognitive Battery (MCCB), SANS (negative symptoms), BPRS (general psychopathology) | No significant overall improvement on MCCB. Significant improvement in SANS total score at the higher dose, particularly on anhedonia and alogia subscales. Near-significant improvement on BPRS total score. Side Effects: Mild nausea (~50%), mild tremor (5 subjects). |[14] |
Detailed Experimental Protocols
To assess the efficacy of compounds like Dmab-anabaseine, specific and validated behavioral paradigms are essential. The following sections detail the methodologies for two key assays used in schizophrenia modeling.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is the leading translational measure of sensorimotor gating, a pre-attentive filtering process that is deficient in schizophrenia patients.[15][16] The test measures the extent to which a weak, non-startling sensory stimulus (the prepulse) inhibits the motor startle response to a subsequent strong stimulus (the pulse).
Apparatus:
-
A set of startle chambers (e.g., SR-LAB, San Diego Instruments), each consisting of a sound-attenuating outer chamber.
-
Inside the chamber, a small animal holder (e.g., a Plexiglas cylinder) rests on a piezoelectric platform capable of detecting and transducing the motion of the animal.
-
A high-frequency speaker mounted within the chamber delivers background noise and acoustic stimuli.
-
Control software to program and execute the sequence of trials and record the startle amplitude.
Procedure:
-
Transport and Acclimation (External): Animals are transported to the testing room and left undisturbed for at least 30-60 minutes to acclimatize to the new environment.
-
Habituation (Internal): The animal is placed into the holder within the startle chamber. A 5-minute habituation period begins, during which only a constant background white noise (e.g., 65-70 dB) is presented.
-
Startle Habituation: The session begins with 5-10 "pulse-alone" trials (e.g., 120 dB, 40 ms (B15284909) duration) to stabilize the startle response. These initial trials are typically excluded from the final analysis.
-
Test Session: The core of the session consists of a pseudo-randomized presentation of several trial types. A typical session may include 80-100 trials with a variable inter-trial interval (ITI) of 10-30 seconds.
-
Pulse-Alone Trials: A 120 dB, 40 ms stimulus is presented without a prepulse. This measures the baseline startle response.
-
Prepulse + Pulse Trials: A weak prepulse stimulus (e.g., 74, 78, 82 dB; 20 ms duration) is presented 100 ms before the onset of the 120 dB pulse.
-
No-Stimulus Trials: Only the background noise is presented to measure baseline movement.
-
Prepulse-Alone Trials: The prepulse stimuli are presented alone to ensure they do not elicit a startle response themselves.
-
-
Data Analysis: The startle magnitude is recorded as the peak amplitude of the response within a 100 ms window following the pulse stimulus. The percent PPI is calculated for each prepulse intensity using the following formula: %PPI = [1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay for evaluating recognition memory, which is a cognitive domain frequently impaired in schizophrenia.[17][18] The test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena (e.g., a circular or square box, typically 50-80 cm in diameter/width with 30-40 cm high walls). The arena should be made of a non-porous material for easy cleaning.
-
A set of objects that vary in shape, color, and texture but are of similar size. The objects should be heavy enough that the animal cannot displace them.
-
A video camera mounted above the arena to record the sessions for later analysis.
Procedure:
-
Habituation: For 2-3 days prior to testing, each animal is placed in the empty arena for 5-10 minutes per day to habituate to the environment and reduce neophobia.
-
Familiarization Trial (T1):
-
Two identical objects (A1 and A2) are placed in opposite, symmetrical corners of the arena.
-
The animal is placed in the arena, facing the wall midway between the objects, and is allowed to freely explore for a set period (e.g., 3-5 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being directed at the object within a 2 cm proximity.
-
After the trial, the animal is returned to its home cage.
-
-
Inter-Trial Interval (ITI): The animal remains in its home cage for a specific retention interval. This can be short (e.g., 1 hour) to test short-term memory or long (e.g., 24 hours) to test long-term memory.
-
Test Trial (T2):
-
One of the original objects is replaced with a novel object (B), while an identical copy of the familiar object (A3) remains. The positions of the novel and familiar objects are counterbalanced across animals.
-
The animal is returned to the arena and allowed to explore for 3-5 minutes.
-
The time spent exploring the familiar object (T_familiar) and the novel object (T_novel) is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. DI = (T_novel - T_familiar) / (T_novel + T_familiar) A positive DI indicates that the animal remembers the familiar object and prefers the novel one, signifying intact recognition memory. A DI around zero suggests a memory deficit.
Conclusion and Future Directions
This compound represents a significant step in the exploration of the α7 nAChR as a therapeutic target for schizophrenia. Preclinical studies robustly demonstrate its ability to reverse deficits in sensorimotor gating and recognition memory in established animal models.[12] Clinical trials have provided promising, albeit mixed, results. While a large-scale effect on cognition as measured by the MCCB was not observed in a Phase 2 trial, the significant improvement in negative symptoms—a domain notoriously resistant to treatment—is a noteworthy finding that warrants further investigation.[14]
Future research should focus on several key areas. Firstly, the discrepancy between the effects on rat versus human α7 receptors highlights the importance of using humanized models or cell lines for screening.[11][19][20] Secondly, optimizing dosing and formulation to improve the pharmacokinetic profile and minimize side effects could enhance therapeutic efficacy. Finally, identifying patient subpopulations that are most likely to respond to α7 agonism, perhaps through genetic screening or baseline cognitive profiling, could pave the way for a more personalized medicine approach to treating the complex and heterogeneous symptoms of schizophrenia.
References
- 1. Astrocytic Regulation of Glutamate Transmission in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 4. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pre-pulse Inhibition [augusta.edu]
- 16. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Dmab-anabaseine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo experimental studies with Dmab-anabaseine dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This compound, also known as GTS-21, has shown potential in preclinical models for enhancing cognitive function and has been investigated for its therapeutic utility in neurodegenerative diseases such as Alzheimer's disease.[1][2]
Mechanism of Action
Dmab-anabaseine dihydrochloride acts as a selective agonist for the α7 nicotinic acetylcholine receptor.[1] Activation of this receptor, a ligand-gated ion channel, leads to an influx of calcium ions. This calcium influx triggers a cascade of downstream signaling events, including the activation of the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.[3][4] The modulation of this pathway is a key area of investigation for the therapeutic effects of Dmab-anabaseine in neurodegenerative models.
Signaling Pathway of this compound
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in preclinical models of Alzheimer's disease.
Alzheimer's Disease Mouse Models
Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology, such as amyloid plaque deposition, are commonly used.[5] The Tg2576 and APPswe/PS1dE9 mouse models are well-established for these types of studies.[6][7][8]
-
Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish mutation, leading to age-dependent development of amyloid plaques and cognitive deficits.[8][9]
-
APPswe/PS1dE9 Mice: This double transgenic model expresses both a chimeric mouse/human APP with the Swedish mutation and a mutant human presenilin 1 (PSEN1-dE9), resulting in an accelerated accumulation of amyloid plaques.[6][7]
Behavioral Testing
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[10][11]
Apparatus:
-
A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation: Allow mice to swim freely in the pool for 60 seconds without the platform on the day before the training starts.
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water at one of four designated start positions, facing the pool wall.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the time limit, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before returning it to its home cage.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final training session, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Passive Avoidance Test
The passive avoidance test assesses fear-motivated learning and memory.[12][13]
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door.
-
The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training Phase (Acquisition):
-
Place the mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
The mouse is then returned to its home cage.
-
-
Retention Test:
-
24 hours after the training phase, place the mouse back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cut-off time of around 300 seconds. No foot shock is delivered during the retention test.
-
A longer step-through latency compared to the training phase indicates successful memory of the aversive stimulus.
-
Experimental Workflow
Quantitative Data
The following tables summarize key quantitative data from preclinical studies with this compound (GTS-21).
Table 1: In Vivo Efficacy in Rodent Models
| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| Aged Rats | 1 mg/kg or 2 mg/kg, i.p. | Radial Arm Maze | Improved long-term memory. | [2] |
| Male C57BL/6 Mice | 4 mg/kg, i.p., twice daily for 4 days before cisplatin | Cisplatin-induced AKI | Attenuated cisplatin-induced acute tubular injury and renal dysfunction. | [14] |
| Adult Male Sprague Dawley Rats | Acute systemic administration (2.5, 5, or 10 mg/kg) | Food Intake | No significant effects on chow or high-fat diet intake. | [15][16] |
| Tg PS1/APPswe Mice | Chronic oral treatment with a structural analog, anatabine | Elevated Plus Maze, Social Interaction | Suppressed hyperactivity and disinhibition, and alleviated social memory deficits. | [6][7] |
Table 2: Pharmacokinetic Parameters of GTS-21
| Species | Administration Route | Dose | Bioavailability | Key Metabolites | Reference |
| Rat | Oral | 1-10 mg/kg | 23% | 4-OH-GTS-21 and its glucuronide, 2-OH-GTS-21 glucuronide | [17] |
| Rat | Intravenous | 1-10 mg/kg | N/A | 4-OH-GTS-21 and its glucuronide, 2-OH-GTS-21 glucuronide | [17] |
| Dog | Oral | 3 mg/kg | 27% | Not specified in detail, but metabolism occurs. | [17] |
Toxicology
Toxicology studies are crucial to determine the safety profile of this compound. Standard guidelines from the Organisation for Economic Co-operation and Development (OECD) should be followed.
Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Procedure: A stepwise procedure with the use of 3 animals (usually female rats) per step. Dosing is based on four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[18]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[18]
Sub-chronic Oral Toxicity (OECD Guideline 407 - 28-Day Study; OECD Guideline 408 - 90-Day Study)
-
Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 28 or 90-day period.[19][20][21]
-
Procedure: The test substance is administered daily to groups of rodents (at least 10 per sex per group) at three or more dose levels.[19]
-
Observations: Include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology.[19][22] These studies help identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[23]
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]
- 7. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Passive avoidance test [panlab.com]
- 13. scantox.com [scantox.com]
- 14. Activation of the cholinergic anti-inflammatory pathway by GTS-21 attenuates cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 does not affect food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 does not affect food intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 22. oecd.org [oecd.org]
- 23. catalog.labcorp.com [catalog.labcorp.com]
Application Notes and Protocols for Dmab-anabaseine dihydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmab-anabaseine dihydrochloride (B599025) is a synthetic ligand targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. This compound exhibits a dual pharmacological profile, acting as a selective partial agonist of the α7 nAChR subtype and an antagonist of the α4β2 nAChR subtype.[1][2][3] This distinct selectivity makes Dmab-anabaseine a valuable tool for dissecting the physiological and pathological roles of these specific nAChR subtypes. Its potential therapeutic applications are being explored, particularly for cognitive enhancement and neuroprotective effects.[2]
These application notes provide detailed protocols for characterizing the electrophysiological effects of Dmab-anabaseine dihydrochloride on α7 and α4β2 nAChRs using the whole-cell patch-clamp technique.
Quantitative Data Summary
The following table summarizes the key electrophysiological parameter for Dmab-anabaseine's activity on human α7 nAChRs.
| Compound | Target Receptor | Cell Type | Electrophysiology Assay | Parameter | Value | Reference |
| Dmab-anabaseine | human α7 nAChR | Xenopus oocytes | Whole-cell patch-clamp | EC50 | 21 µM | [4] |
Signaling Pathway of nAChRs and Modulation by Dmab-anabaseine
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels. The binding of an agonist, such as acetylcholine or the partial agonist Dmab-anabaseine (at α7 receptors), induces a conformational change in the receptor, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane, which can trigger downstream cellular events like action potential firing or modulation of other signaling cascades. Dmab-anabaseine's antagonistic action at α4β2 receptors involves binding to the receptor without inducing channel opening, thereby blocking the effects of the endogenous agonist, acetylcholine.
Experimental Protocols
Protocol 1: Characterization of α7 nAChR Agonism using Whole-Cell Voltage-Clamp
This protocol is designed to measure the agonist properties of this compound on α7 nAChRs expressed in a suitable cell line (e.g., Xenopus oocytes, HEK293, or GH3 cells).
1. Cell Preparation:
-
Culture cells stably or transiently expressing the human α7 nAChR subunit. For Xenopus oocytes, inject cRNA encoding the human α7 subunit.
-
Plate cells on coverslips suitable for electrophysiological recordings 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 140 CsF, 11 EGTA, 10 HEPES, 2 MgCl₂, 1 CaCl₂. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Dmab-anabaseine Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply Dmab-anabaseine at various concentrations (e.g., ranging from 0.1 µM to 100 µM) using a rapid solution exchange system.
-
Record the inward currents elicited by the application of the compound.
4. Data Analysis:
-
Measure the peak amplitude of the current response at each concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized current amplitude against the logarithm of the Dmab-anabaseine concentration.
-
Fit the concentration-response data to the Hill equation to determine the EC50 and Hill coefficient.
Protocol 2: Characterization of α4β2 nAChR Antagonism using Whole-Cell Voltage-Clamp
This protocol is designed to measure the antagonist properties of this compound on α4β2 nAChRs.
1. Cell Preparation:
-
Culture cells stably or transiently co-expressing the human α4 and β2 nAChR subunits.
2. Solutions:
-
External Solution: Same as in Protocol 1.
-
Internal Solution: Same as in Protocol 1.
-
Acetylcholine (ACh) Solution: Prepare a stock solution of ACh and dilute it in the external solution to a final concentration that elicits a submaximal response (e.g., the EC20 or EC50 concentration, to be determined empirically).
-
Dmab-anabaseine Stock Solution: Prepare as in Protocol 1.
3. Electrophysiological Recording:
-
Follow the same procedure as in Protocol 1 to obtain a whole-cell recording.
-
Clamp the cell membrane potential at -60 mV.
-
First, apply the predetermined concentration of ACh to elicit a control current response.
-
After a washout period, pre-apply Dmab-anabaseine at a specific concentration for a defined period (e.g., 30-60 seconds).
-
Co-apply the same concentration of ACh in the continued presence of Dmab-anabaseine and record the current.
-
Repeat this procedure for a range of Dmab-anabaseine concentrations (e.g., 0.1 µM to 100 µM).
4. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of Dmab-anabaseine.
-
Calculate the percentage of inhibition for each Dmab-anabaseine concentration relative to the control ACh response.
-
Plot the percentage of inhibition against the logarithm of the Dmab-anabaseine concentration.
-
Fit the concentration-response data to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiology experiment to characterize the effect of Dmab-anabaseine on a specific nAChR subtype.
References
Application Notes and Protocols for Morris Water Maze with Dmab-anabaseine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing Dmab-anabaseine dihydrochloride (B599025) (also known as DMXBA or GTS-21) in the Morris water maze (MWM) behavioral test. This document is intended to guide researchers in designing and executing experiments to evaluate the cognitive-enhancing and neuroprotective effects of this selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Introduction
Dmab-anabaseine dihydrochloride is a potent partial agonist of the α7 nicotinic acetylcholine receptor, which is implicated in various cognitive processes, including learning and memory. Its therapeutic potential is being investigated for neurodegenerative disorders such as Alzheimer's disease. The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents, making it an ideal tool to study the effects of this compound on cognitive function.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the effects of this compound (GTS-21) on cognitive deficits in a mouse model of Alzheimer's disease induced by intracerebroventricular (ICV) administration of streptozotocin (B1681764) (STZ).
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) |
| Control | 45.2 ± 3.1 | 35.8 ± 2.9 | 28.4 ± 2.5 | 22.1 ± 2.2 |
| ICV-STZ | 58.7 ± 3.5 | 55.1 ± 3.3 | 52.6 ± 3.1 | 49.8 ± 2.9 |
| ICV-STZ + GTS-21 (1 mg/kg) | 54.3 ± 3.2 | 48.9 ± 3.0 | 42.1 ± 2.8 | 35.7 ± 2.6 |
| ICV-STZ + GTS-21 (4 mg/kg) | 51.8 ± 3.0 | 43.2 ± 2.8 | 35.9 ± 2.6 | 29.3 ± 2.4 |
| ICV-STZ + GTS-21 (8 mg/kg) | 49.5 ± 2.8 | 40.1 ± 2.7 | 32.4 ± 2.5 | 25.8 ± 2.3 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Time Spent in Target Quadrant in the Morris Water Maze Probe Trial
| Treatment Group | Time in Target Quadrant (seconds) |
| Control | 28.5 ± 2.1 |
| ICV-STZ | 12.3 ± 1.5 |
| ICV-STZ + GTS-21 (1 mg/kg) | 17.8 ± 1.7 |
| ICV-STZ + GTS-21 (4 mg/kg) | 22.4 ± 1.9 |
| ICV-STZ + GTS-21 (8 mg/kg) | 25.9 ± 2.0 |
Data are presented as mean ± SEM.
Experimental Protocols
This section details the methodology for a Morris water maze experiment to assess the effects of this compound in a scopolamine-induced amnesia model in mice.
Animals and Housing
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
Morris Water Maze Apparatus
-
A circular pool (120-150 cm in diameter) filled with water maintained at 22-24°C.
-
The water is made opaque using non-toxic white paint or milk powder.
-
A hidden escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
The pool is located in a room with various distal visual cues.
Drug Preparation and Administration
-
This compound (GTS-21): Dissolve in sterile saline.
-
Scopolamine (B1681570): Dissolve in sterile saline.
-
Administration: Administer all drugs via intraperitoneal (i.p.) injection.
Experimental Design and Procedure
This protocol is designed to assess the effect of this compound on the acquisition of spatial memory.
-
Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine (1 mg/kg)
-
This compound (e.g., 1, 4, 8 mg/kg) + Scopolamine (1 mg/kg)
-
-
Administration Timeline:
-
Administer this compound or its vehicle 60 minutes before the start of the training session.
-
Administer scopolamine or saline 30 minutes before the start of the training session.
-
-
Habituation (Day 1):
-
Allow each mouse to swim freely in the pool without the platform for 60 seconds.
-
Then, place each mouse on the visible platform for 30 seconds.
-
-
Training (Days 2-5):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow each mouse to swim freely in the pool for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Mandatory Visualizations
Caption: Experimental workflow for the Morris water maze protocol.
Caption: this compound signaling pathway.
Preparing Stock Solutions of Dmab-anabaseine dihydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Dmab-anabaseine dihydrochloride (B599025), a selective nicotinic acetylcholine (B1216132) receptor (nAChR) modulator. Dmab-anabaseine dihydrochloride acts as a partial agonist of the α7 nAChR and an antagonist of the α4β2 nAChR, making it a valuable tool in neuroscience research and drug development for cognitive and neurological disorders. Adherence to proper preparation techniques is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a synthetic derivative of anabaseine, a naturally occurring toxin. Its dual activity on two major subtypes of neuronal nAChRs allows for the investigation of the distinct roles of these receptors in various physiological and pathological processes. As a partial agonist of α7 nAChRs, it can stimulate receptor activity, leading to calcium influx and the activation of downstream signaling pathways involved in neuroprotection and cognitive enhancement.[1][2] Conversely, its antagonistic action at α4β2 nAChRs blocks the activity of these receptors, which are critically involved in nicotine (B1678760) addiction and other neurological functions.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is presented in Table 1. Understanding its solubility is critical for the preparation of homogenous, high-concentration stock solutions.
| Property | Value |
| Molecular Weight | 364.32 g/mol |
| Appearance | Solid |
| Purity | ≥98% (typically analyzed by HPLC) |
| Storage of Solid | Desiccate at -20°C |
| Stability of Solid | ≥ 4 years |
| Solubility in Water | Soluble to 100 mM |
| Solubility in DMSO | Soluble to 25 mM |
| Solubility in PBS (pH 7.2) | Sparingly Soluble: 1-10 mg/ml |
Data compiled from multiple sources.
Experimental Protocols
Required Materials
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: 0.22 µm sterile syringe filter
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in water, a commonly used concentration for in vitro and in vivo studies.
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 364.32 g/mol * (1000 mg / 1 g) = 3.6432 mg
-
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of sterile water to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
For cell-based assays, it is advisable to sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the solution was not prepared in a sterile environment.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-resistant cryovials. This minimizes freeze-thaw cycles and protects the compound from degradation.
-
Store the aliquots at -20°C.
-
It is recommended to use the prepared solution as soon as possible, as long-term storage of solutions is not advised.
-
Preparation of a 10 mM DMSO Stock Solution
For applications requiring a non-aqueous solvent, DMSO can be used.
-
Calculate and weigh the compound as described in section 3.2.
-
Dissolution:
-
Add the desired volume of cell culture grade DMSO to the tube.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into sterile, light-resistant cryovials.
-
Store at -20°C.
-
Note: When preparing working solutions from a DMSO stock for cell-based experiments, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1%).
Handling and Safety Precautions
This compound is a bioactive compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Mechanism of Action and Signaling Pathways
This compound's dual mechanism of action is central to its utility in research.
Partial Agonism at α7 Nicotinic Acetylcholine Receptors
As a partial agonist, Dmab-anabaseine binds to and activates the α7 nAChR, a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[1] This activation leads to an influx of Ca²⁺, which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways are associated with neuroprotection, anti-inflammatory effects, and enhancement of synaptic plasticity.[1][2]
Caption: Dmab-anabaseine activation of α7 nAChR signaling.
Antagonism at α4β2 Nicotinic Acetylcholine Receptors
In contrast to its effect on α7 nAChRs, Dmab-anabaseine acts as an antagonist at α4β2 nAChRs. By binding to these receptors without causing activation, it blocks the binding of the endogenous agonist, acetylcholine, thereby preventing ion influx and subsequent neuronal depolarization. This inhibitory action is relevant to the study of nicotine addiction and the modulation of neurotransmitter release.
Caption: Dmab-anabaseine antagonism of α4β2 nAChR.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a typical cell-based experiment.
Caption: General experimental workflow.
References
Application Notes and Protocols for Dmab-anabaseine dihydrochloride in α7 nAChR Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine, a natural toxin. It functions as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and as an antagonist at the α4β2 nAChR subtype.[1][2][3][4] This dual activity makes it a valuable pharmacological tool for studying the physiological and pathological roles of α7 nAChRs, which are implicated in cognitive processes and neurodegenerative diseases like Alzheimer's disease and schizophrenia.[1][5] These application notes provide detailed protocols for utilizing Dmab-anabaseine dihydrochloride in competitive binding assays to characterize its interaction with the α7 nAChR.
Physicochemical Properties and Safety Information
A clear understanding of the physicochemical properties and safety precautions is essential before handling this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 4-[(5,6-dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethyl-benzenamine, dihydrochloride | [6] |
| CAS Number | 154149-38-9 | [6][7] |
| Molecular Formula | C₁₉H₂₁N₃ · 2HCl | [6][7] |
| Molecular Weight | 364.3 g/mol | [6] |
| Appearance | A solid | [6] |
| Purity | ≥98% | [6] |
| Solubility | Sparingly soluble in PBS (pH 7.2) at 1-10 mg/ml. | [6] |
| Storage | Desiccate at -20°C. | [7] |
Safety Precautions:
This compound should be handled with care. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[8] For research use only and not for human or veterinary use.[6]
α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The α7 nAChR is a ligand-gated ion channel that plays a crucial role in neurotransmission. Upon binding of an agonist, such as acetylcholine or a partial agonist like Dmab-anabaseine, the channel opens, leading to an influx of cations, primarily Ca²⁺. This influx triggers a cascade of downstream signaling events.
Caption: α7 nAChR activation by Dmab-anabaseine.
Experimental Protocols
Membrane Preparation from α7 nAChR-expressing Cells or Tissues
This protocol describes the preparation of cell membranes enriched with α7 nAChRs, suitable for use in binding assays.
Materials:
-
Cells or tissue expressing α7 nAChRs (e.g., rat brain hippocampus or cortex, or cell lines like SH-SY5Y stably expressing human α7 nAChR)
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 4°C
-
Protease inhibitor cocktail
-
Centrifuge and tubes
-
Homogenizer (e.g., Polytron)
Procedure:
-
Harvest cells or dissect the tissue of interest and place it in ice-cold Homogenization Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the sample using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a suitable volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Lowry assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay for α7 nAChR
This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for the α7 nAChR. The assay measures the ability of unlabeled Dmab-anabaseine to displace a specific radioligand, such as [¹²⁵I]α-bungarotoxin, from the receptor.
Materials:
-
Prepared cell membranes expressing α7 nAChRs
-
This compound
-
Radioligand: [¹²⁵I]α-bungarotoxin (a high-affinity antagonist for α7 nAChR)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM α-bungarotoxin)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Assay Buffer + Radioligand + Membrane preparation.
-
Non-specific Binding: Assay Buffer + Radioligand + Membrane preparation + Non-specific binding control.
-
Competition: Assay Buffer + Radioligand + Membrane preparation + varying concentrations of this compound.
-
-
Incubation: Incubate the plates for 120 minutes at 37°C.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) from the IC50 value:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the α7 nAChR.
-
-
-
Table 2: Representative Binding Data for this compound at α7 nAChR
| Parameter | Value | Receptor Source | Radioligand | Reference |
| IC50 (Acetylcholine block) | ~5 µM | Not specified | Not specified | [1] |
| EC50 (current induction) | 21 µM | Xenopus oocytes expressing human α7 nAChRs | Not applicable | [6] |
Experimental Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow for the competitive binding assay and the subsequent data analysis process.
Caption: Workflow for α7 nAChR Competitive Binding Assay.
Caption: Data Analysis Pipeline for Binding Affinity Determination.
Conclusion
This compound serves as a selective pharmacological agent for investigating the α7 nAChR. The protocols outlined in these application notes provide a robust framework for researchers to accurately determine its binding affinity and further elucidate the role of the α7 nAChR in health and disease. Adherence to proper safety protocols and careful experimental execution are paramount for obtaining reliable and reproducible results.
References
- 1. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dmab-anabaseine Dihydrochloride in Calcium Imaging: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dmab-anabaseine dihydrochloride (B599025) in calcium imaging studies. Dmab-anabaseine is a valuable pharmacological tool for investigating the function of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which is implicated in various neurological processes and diseases.
Introduction to Dmab-anabaseine Dihydrochloride
This compound is a synthetic analog of anabaseine (B15009), a natural toxin. It exhibits a dual action on nAChRs; it is a partial agonist of the α7 nAChR and an antagonist of the α4β2 nAChR subtype.[1][2] The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[3] Activation of these receptors leads to a rapid influx of Ca²⁺, triggering a cascade of intracellular signaling events. This property makes Dmab-anabaseine an excellent tool for studying α7 nAChR function and downstream signaling pathways using calcium imaging techniques.
Mechanism of Action in Calcium Signaling
The application of Dmab-anabaseine to cells expressing α7 nAChRs initiates a multi-faceted calcium response:
-
Direct Calcium Influx: As a partial agonist, Dmab-anabaseine binds to and activates α7 nAChRs, directly opening the channel pore and allowing the influx of extracellular Ca²⁺ down its electrochemical gradient.[3]
-
Membrane Depolarization and VDCC Activation: The influx of cations, including Na⁺ and Ca²⁺, through the α7 nAChR leads to depolarization of the cell membrane. This change in membrane potential can activate voltage-dependent calcium channels (VDCCs), leading to a secondary, amplified influx of Ca²⁺.
-
Calcium-Induced Calcium Release (CICR): The initial rise in intracellular calcium concentration, from both direct influx and VDCC activation, can trigger the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER). This process, known as calcium-induced calcium release, is mediated by ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP₃Rs) on the ER membrane, leading to a significant and sustained elevation of cytosolic calcium.[3]
Quantitative Data
| Parameter | Value | Receptor/System | Comments |
| Dmab-anabaseine | |||
| EC₅₀ (Electrophysiology) | ~5 µM | Rat α7 nAChR in Xenopus oocytes | This value reflects the concentration for half-maximal activation of the receptor current and can be a starting point for calcium imaging assays. |
| Antagonist Activity | Yes | α4β2 nAChR | The antagonistic effect on α4β2 nAChRs should be considered in experimental design, especially when using cell lines co-expressing multiple nAChR subtypes.[1][2] |
| Related α7 Agonists | |||
| GTS-21 (DMXB-A) EC₅₀ | 5.2 µM | Rat α7 nAChR in Xenopus oocytes | GTS-21 is another anabaseine derivative, and its EC₅₀ provides a comparable concentration range. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dmab-anabaseine dihydrochloride solubility in PBS and DMSO
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of Dmab-anabaseine dihydrochloride (B599025) in common laboratory solvents, along with troubleshooting advice for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Dmab-anabaseine dihydrochloride in Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO)?
A1: The solubility of this compound can vary slightly between batches. However, the generally accepted solubility ranges are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: For high-concentration stock solutions, DMSO is the recommended solvent. For aqueous solutions used in cell-based assays, PBS (pH 7.2) can be used, but at a lower concentration range. It is often practical to prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental buffer.
Q3: How should I store stock solutions of this compound?
A3: Once dissolved, stock solutions should be stored at -80°C for long-term stability, which can last for up to one year.[1] For the solid powder form, storage at -20°C for up to three years is recommended.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is known as a partial agonist for the α7-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 and other nicotinic receptors.[1][2] This selective activity contributes to its cognition-enhancing effects, as observed in studies where it improved long-term memory in rats.[2]
Solubility Data
The following table summarizes the quantitative solubility data for this compound in key solvents.
| Solvent | Reported Solubility | Source(s) |
| PBS (pH 7.2) | 1–10 mg/mL (Sparingly Soluble) | [3] |
| DMSO | ≥8.5 mg/mL | [4] |
| Water | <36.43 mg/mL | [1] |
| Ethanol | ≥20.8 mg/mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Compound Information : this compound has a formula weight of 364.3 g/mol .[3]
-
Calculation : To prepare 1 mL of a 10 mM stock solution, you will need 3.64 mg of the compound (10 mmol/L * 1 L/1000 mL * 364.3 g/mol * 1000 mg/g * 1 mL).
-
Procedure :
-
Weigh out 3.64 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary (see Troubleshooting Guide).
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in PBS. | Exceeded solubility limit. | The solubility in PBS is limited (1-10 mg/mL).[3] Try reducing the target concentration. Alternatively, prepare a concentrated stock in DMSO and dilute it into the aqueous buffer immediately before use. |
| Solution appears cloudy or forms a precipitate after dilution. | Poor solubility of the compound in the final aqueous buffer. | This can happen when diluting a concentrated DMSO stock into an aqueous medium. To mitigate this, ensure rapid mixing during dilution and avoid introducing the DMSO stock into a cold buffer. Perform dilutions serially if a large dilution factor is required. |
| Inconsistent experimental results. | Solution degradation or inaccurate concentration. | Prepare fresh dilutions for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Confirm the concentration of your stock solution if possible. Store solutions at -80°C for up to one year for maximum stability.[1] |
Visualized Workflow
Caption: Workflow for preparing this compound solutions.
References
Dmab-anabaseine dihydrochloride solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dmab-anabaseine dihydrochloride (B599025) solutions.
Frequently Asked Questions (FAQs)
Q1: How should solid Dmab-anabaseine dihydrochloride be stored?
Solid this compound is stable for at least four years when stored desiccated at -20°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption.[2]
Q2: What are the recommended solvents for preparing this compound solutions?
This compound is soluble in several common laboratory solvents. The approximate solubilities are provided in the table below.
| Solvent | Solubility |
| Water | Soluble to 100 mM[3] |
| DMSO | Soluble to 25 mM[3] |
| Ethanol | ≥20.8 mg/mL (with sonication)[4] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL)[1] |
Q3: What are the recommended storage conditions for this compound solutions?
While it is highly recommended to prepare solutions fresh for each experiment, stock solutions can be stored for a limited time under specific conditions. As direct stability data for this compound solutions is limited, the following recommendations are based on data from the closely related and structurally similar compound, GTS-21.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 1 year |
| DMSO | -20°C | Up to 1 month |
| Aqueous Buffers | Not Recommended | Prepare fresh, use within 24 hours |
Note: For optimal stability, it is advised to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed, light-resistant vials.
Q4: Are there any signs of degradation I should look for?
Visual signs of degradation in either solid or solution forms can include a change in color or the appearance of particulate matter. For solutions, any cloudiness or precipitation upon warming to room temperature may indicate degradation or poor solubility. Quantitative analysis using techniques like HPLC is the most reliable way to assess the purity and stability of the compound.
Q5: What is the primary mechanism of action of this compound?
This compound is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and also acts as an antagonist at α4β2 nAChRs.[5][6] Its activity at these receptors modulates neuronal signaling.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Always prioritize the use of a freshly prepared solution for your experiments.
-
Verify Stock Solution Integrity: If using a stored stock solution, ensure it has been stored under the recommended conditions (see FAQ Q3). Consider preparing a fresh stock solution for comparison.
-
Assess Purity: If possible, analyze the purity of your solution using reverse-phase HPLC with UV detection. Compare the chromatogram to that of a freshly prepared standard.
-
Consider Solvent Effects: Ensure the solvent used is compatible with your experimental system and has not degraded. For instance, DMSO can absorb water, which may affect compound stability.
-
Issue 2: Precipitation observed in the solution upon thawing or dilution.
-
Potential Cause: The concentration of the solution exceeds the solubility of this compound in the specific solvent or buffer at that temperature.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Warm the solution to room temperature and use a sonicator to aid in redissolving the compound.
-
Dilution: If precipitation persists, it may be necessary to work with a lower concentration stock solution.
-
Solvent Choice: For aqueous experimental systems, it is often best to make a concentrated stock in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is low enough to not affect your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of the compound in a sterile, chemically resistant container.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO for a concentrated stock) to achieve the desired concentration.
-
Dissolution: Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, light-resistant vials and store at -80°C.
Protocol 2: General Protocol for Assessing Solution Stability (For Investigational Use)
This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound in a specific solution.
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Stress Conditions: Aliquot the solution and expose the aliquots to various stress conditions, such as:
-
Temperature: -20°C, 4°C, room temperature, and an elevated temperature (e.g., 40°C).
-
Light: Exposure to UV and/or fluorescent light.
-
pH: Adjust the pH of aqueous solutions to acidic and basic conditions (e.g., pH 3 and pH 9).
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector.
-
Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the time-zero sample to determine the percentage of degradation. Also, observe the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for preparing and storing solutions.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Solar light photodegradation of nicotine in the presence of aged polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Preventing degradation of Dmab-anabaseine dihydrochloride in solution
Welcome to the technical support center for Dmab-anabaseine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Dmab-anabaseine dihydrochloride in solution to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound as a solid is stable for at least four years when stored under the proper conditions.[1] To ensure its stability, it should be stored desiccated at -20°C.[2]
Q2: What solvents can I use to dissolve this compound?
A: this compound has good solubility in water and DMSO. It is also soluble in ethanol. For aqueous solutions, it is sparingly soluble in PBS (pH 7.2) at a concentration of 1-10 mg/ml.[1]
Q3: How stable is this compound in solution?
A: The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. As an imine-containing compound, it is susceptible to hydrolysis, particularly in acidic conditions. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at -20°C or -80°C and protected from light.
Q4: What are the potential degradation pathways for this compound in solution?
A: The primary degradation pathway is likely the hydrolysis of the imine (C=N) bond. This reaction is catalyzed by acidic conditions and results in the cleavage of the molecule into an aldehyde and a primary amine. Additionally, like other nicotinic receptor agonists, photodegradation can occur upon exposure to light.
Q5: How can I minimize the degradation of this compound in my experiments?
A: To minimize degradation, follow these best practices:
-
Prepare solutions fresh on the day of the experiment.
-
Use high-purity solvents.
-
If using aqueous buffers, maintain a neutral to slightly alkaline pH if compatible with your experimental setup.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
For short-term storage, aliquot solutions into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Verify the pH of your solution. Protect your solution from light. Perform a stability check of your compound in your experimental buffer (see Experimental Protocols). |
| Precipitate forms in the solution upon storage. | Poor solubility at the stored temperature or change in pH. | Ensure the storage solvent is appropriate and the concentration is within the solubility limits at that temperature. If using a buffer, ensure its components are stable at the storage temperature. |
| Change in the color of the solution. | Degradation of the compound. | Discard the solution and prepare a fresh one. Review your storage and handling procedures to prevent future degradation. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Conditions | Reported Stability |
| Solid Powder | -20°C | Desiccate, Protect from light | ≥ 4 years[1] |
| Stock Solution (DMSO) | -20°C or -80°C | Aliquoted, Protected from light | Prepare fresh, short-term storage recommended |
| Aqueous Solution | 2-8°C (short-term) or -20°C (longer-term) | Aliquoted, Protected from light, Buffered pH | Prepare fresh, use as soon as possible |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | |
| DMSO | Soluble to 25 mM | |
| PBS (pH 7.2) | 1-10 mg/ml (sparingly soluble) | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of high-purity, anhydrous DMSO or sterile water to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
This protocol provides a general framework for assessing the stability of your compound in your experimental buffer.
-
Preparation: Prepare a solution of this compound in your chosen aqueous buffer at the working concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV detection. Record the peak area and retention time of the parent compound.
-
Storage: Divide the remaining solution into separate, sealed, light-protected containers. Store them under your intended experimental conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), retrieve a sample and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Potential hydrolysis of the imine bond in Dmab-anabaseine.
Caption: Recommended workflow for preparing and using solutions.
Caption: Decision tree for troubleshooting inconsistent results.
References
Navigating In Vivo Studies with Dmab-anabaseine Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Dmab-anabaseine dihydrochloride (B599025) (also known as GTS-21) in in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address potential challenges and ensure the safe and effective use of this selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.
Frequently Asked Questions (FAQs)
Q1: What are the expected in vivo effects of Dmab-anabaseine dihydrochloride?
This compound is primarily investigated for its cognitive-enhancing and neuroprotective properties. As a selective partial agonist of the α7 nAChR, it is designed to modulate cholinergic signaling in the central nervous system. In preclinical models, it has demonstrated the potential to improve learning and memory.
Q2: What are the most commonly observed side effects of this compound in in vivo studies?
Based on Phase I clinical trials in healthy male volunteers, this compound is generally well-tolerated. The most frequently reported adverse event is headache . One study reported a case of transient and mild elevation of liver enzymes without any accompanying signs of hepatic dysfunction.[1] Importantly, no serious or severe adverse events were noted in these early-phase human studies.[1]
Q3: Are there any known cardiovascular side effects?
Preclinical studies have indicated a favorable cardiovascular safety profile. Specifically, in vivo studies in dogs showed that this compound had no adverse effects on blood pressure.[2]
Q4: Does this compound affect motor activity or body temperature?
Animal studies in mice have shown that this compound does not significantly impact locomotion or body temperature, distinguishing it from broader-acting nicotinic agonists like nicotine.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation or Hyperactivity | Off-target effects at higher concentrations or interaction with other experimental variables. | Verify dose calculations and administration route. Review experimental protocol for potential confounding factors. Consider a dose-response study to identify the optimal therapeutic window. |
| Signs of Hepatotoxicity (e.g., elevated liver enzymes) | Although rare, idiosyncratic reactions or high cumulative doses could be a factor. | If liver enzyme elevation is observed, consider reducing the dose or frequency of administration. It is crucial to include baseline and post-treatment liver function tests in your experimental design. A thorough histopathological examination of the liver at the end of the study is also recommended. |
| Subject exhibits persistent headaches (in clinical research) | This is the most commonly reported side effect in humans. | Monitor the frequency and severity of headaches. A dose reduction may be warranted. Compare the incidence with a placebo-treated control group to ascertain the drug-specific effect. |
Quantitative Data Summary
The following table summarizes the key safety and tolerability data for this compound (GTS-21) from clinical trials.
| Parameter | Population | Dose | Key Findings | Reference |
| General Tolerability | Healthy Male Volunteers | Up to 450 mg/day (150 mg, three times daily) | Well-tolerated with no clinically significant safety findings. | [3][4] |
| Most Common Adverse Event | Healthy Male Volunteers | Not specified | Headache (27% in GTS-21 group vs. 21% in placebo group). | [1] |
| Hepatic Safety | Healthy Male Volunteers | Not specified | One case of transient mild elevation of liver enzymes without signs of hepatic dysfunction. | [1] |
| Serious Adverse Events | Healthy Male Volunteers | Up to 450 mg/day | No serious or severe adverse events reported. | [1] |
Experimental Protocols
Protocol: Assessment of General Tolerability in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., saline or appropriate vehicle).
-
This compound (low, medium, and high doses, determined by pilot studies).
-
-
Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) once daily for 14 consecutive days.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, convulsions).
-
Body Weight: Measured on Day 1, 7, and 14.
-
Food and Water Consumption: Measured daily.
-
-
Terminal Procedures (Day 15):
-
Blood Collection: For complete blood count (CBC) and clinical chemistry analysis (including ALT, AST, ALP, and bilirubin (B190676) for hepatic function).
-
Necropsy and Histopathology: Gross examination of all major organs. Collection of liver, kidneys, spleen, heart, and brain for histopathological analysis.
-
Visualizing the Mechanism of Action
The primary mechanism of action of this compound involves its interaction with the α7 nicotinic acetylcholine receptor.
Caption: Mechanism of this compound at the α7 nAChR.
Experimental Workflow for In Vivo Toxicity Screening
Caption: Workflow for a 14-day in vivo toxicity study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
- 3. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Dmab-anabaseine Dihydrochloride In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dmab-anabaseine dihydrochloride (B599025) (also known as GTS-21 or DMXB-A) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?
This compound is a derivative of the natural toxin anabaseine. It is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and also acts as an antagonist at the α4β2 nAChR subtype.[1] Its activity at the α7-nAChR is associated with neuroprotective and cognition-enhancing effects.[1][2]
Q2: What are the common in vitro assays used to characterize this compound?
Common in vitro assays include functional characterization using cell lines expressing specific nAChR subtypes (e.g., Xenopus oocytes or TE671 cells), radioligand binding assays to determine binding affinity and selectivity, and cell-based assays measuring downstream signaling events such as calcium influx or changes in membrane potential.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in water and DMSO. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer to minimize solvent-induced cytotoxicity. One supplier suggests a solubility of 25 mg/mL in fresh DMSO.
Q4: How should I store this compound solutions?
For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Stock solutions can be stored at -80°C for up to one year or at -20°C for one month. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solutions.
Troubleshooting Guide
Issue 1: High variability or no response in my cell-based functional assay.
-
Possible Cause 1: Suboptimal compound concentration.
-
Solution: The optimal concentration of this compound is highly dependent on the cell type and the specific nAChR subtype being studied. It is crucial to perform a dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) in your specific experimental setup. Refer to the data tables below for reported concentration ranges.
-
-
Possible Cause 2: Poor cell health or low receptor expression.
-
Solution: Ensure that your cells are healthy, within a low passage number, and have a high level of α7-nAChR expression. You can verify receptor expression using techniques like Western blotting or qPCR.
-
-
Possible Cause 3: Desensitization of α7-nAChRs.
Issue 2: Inconsistent results in radioligand binding assays.
-
Possible Cause 1: Inappropriate radioligand or competitor concentration.
-
Solution: For competition binding assays, use a radioligand concentration that is at or below its Kd for the receptor. The concentration of this compound should span a wide range to generate a complete inhibition curve.
-
-
Possible Cause 2: Non-specific binding is too high.
-
Solution: Optimize the washing steps to reduce non-specific binding. You can also try using a different filter type or pre-treating the filters with a blocking agent like polyethyleneimine (PEI).
-
-
Possible Cause 3: Degradation of the compound or radioligand.
-
Solution: Ensure proper storage of both this compound and the radioligand. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Binding Affinity and Potency
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | human α4β2 nAChR | Human | 20 nM | [2] |
| EC50 | rat striatal slices ([³H]dopamine release) | Rat | 10 ± 2 µM | [5] |
Table 2: Functional Activity in Cell-Based Assays
| Assay | Cell Type/System | Effect | Concentration | Reference |
| Receptor Activation | Xenopus oocytes expressing rat α7 nAChR | Agonist | 100 µM | |
| Inhibition of ACh Response | TE671 cells | Antagonist (Non-competitive) | IC50: 6.6 ± 1.2 µM |
Experimental Protocols
1. General Protocol for Cell-Based Functional Assay (Membrane Potential)
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Plating: Seed cells expressing α7-nAChRs (e.g., TE671 or transfected HEK293 cells) into 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.[6] Allow cells to adhere and grow overnight.
-
Dye Loading: Prepare a membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Measurement: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the change in fluorescence upon addition of this compound. Record the baseline fluorescence, then add the compound and immediately begin recording the fluorescence signal to capture the transient nature of the α7-nAChR response.
2. General Protocol for Radioligand Binding Assay (Competition)
This protocol is a general guideline and should be optimized for your specific receptor preparation and radioligand.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing α7-nAChRs.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 50-100 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7-nAChR).
-
Varying concentrations of this compound (competitor).
-
For non-specific binding control wells, add a high concentration of a known α7-nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: General workflow for in vitro characterization of this compound.
References
- 1. GTS-21 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
- 6. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine [mdpi.com]
Technical Support Center: Dmab-anabaseine Dihydrochloride Electrophysiology Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dmab-anabaseine dihydrochloride (B599025) in electrophysiology experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Dmab-anabaseine dihydrochloride and what is its mechanism of action?
This compound is a synthetic derivative of anabaseine, a naturally occurring toxin. It functions as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist at the α4β2 nAChR subtype.[1][2] Its activity at the α7 nAChR, a ligand-gated ion channel with high calcium permeability, is of significant interest for research into cognitive enhancement and neuroprotective therapies.[3][4]
Q2: What are the key pharmacological properties of this compound?
This compound exhibits a distinct pharmacological profile characterized by its selectivity for the α7 nAChR. As a partial agonist, it activates the receptor but elicits a submaximal response compared to a full agonist like acetylcholine. This property can be advantageous in therapeutic applications by providing a ceiling to the physiological response, potentially reducing side effects. Its antagonist activity at α4β2 nAChRs further contributes to its specific effects.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, desiccated.[2] For experimental use, stock solutions can be prepared and stored at -20°C or -80°C for several months. It is sparingly soluble in phosphate-buffered saline (PBS) at pH 7.2.[5]
Q4: In which experimental systems is this compound typically studied?
Due to its action on nAChRs, this compound is commonly investigated using electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing specific nAChR subtypes and patch-clamp recordings (whole-cell, cell-attached) in cultured mammalian cells (e.g., CHO, HEK) or primary neurons.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during electrophysiology experiments with this compound.
Problem 1: No or very small current response to Dmab-anabaseine application.
| Possible Cause | Solution |
| Incorrect Receptor Subtype Expression | Verify that the cells are expressing the α7 nAChR subtype. Use a positive control, such as a high concentration of acetylcholine or another known α7 agonist (e.g., PNU-282987), to confirm receptor functionality. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles. |
| Low Compound Concentration | The effective concentration of Dmab-anabaseine can vary between experimental systems. Perform a dose-response curve to determine the optimal concentration range for your specific cell type and receptor expression level. |
| Receptor Desensitization | α7 nAChRs are known for their rapid activation and desensitization.[3] Ensure a sufficient washout period between applications to allow for receptor recovery. Consider using a positive allosteric modulator (PAM) of the α7 nAChR, such as PNU-120596, to potentiate the response and reduce desensitization. |
| Voltage-Clamp Issues | In TEVC experiments, ensure that both microelectrodes have properly impaled the oocyte and that the voltage clamp is functioning correctly. In patch-clamp, check the seal resistance and access resistance; a high access resistance can significantly reduce the measured current. |
Problem 2: Unstable baseline or high noise levels after Dmab-anabaseine application.
| Possible Cause | Solution |
| Compound Precipitation | This compound has limited solubility in some buffers.[5] Visually inspect the solution for any precipitate. Filter the final working solution before use. Consider preparing the stock solution in a small amount of DMSO before diluting it in the final recording solution. |
| Electrode Drift | Ensure that the recording and reference electrodes are properly chlorided and stable. Unstable electrodes can lead to baseline drift. |
| Perfusion System Issues | Check the perfusion system for leaks or air bubbles, which can introduce noise into the recording. Ensure a smooth and consistent flow rate. |
| Cellular Health | Poor cell health can lead to unstable recordings. Ensure that the cells are healthy and that the recording solutions (both internal and external) are fresh and have the correct osmolarity and pH. |
Problem 3: Inconsistent or variable responses between experiments.
| Possible Cause | Solution |
| Inconsistent Solution Preparation | Prepare all solutions, including the Dmab-anabaseine dilutions, fresh for each experiment or from the same master stock to minimize variability. |
| Variability in Receptor Expression | If using transient transfection, expect some cell-to-cell variability in receptor expression levels. For more consistent results, consider generating a stable cell line. |
| Temperature Fluctuations | Ion channel kinetics are temperature-dependent. Maintain a constant temperature for your experimental setup. |
| Run-down of Receptor Activity | Some receptors exhibit "run-down," a gradual decrease in activity over the course of a long experiment. Monitor the response to a control agonist application at the beginning and end of each experiment to assess for run-down. |
Quantitative Data
The following tables summarize key quantitative data for Dmab-anabaseine and related compounds.
Table 1: Potency of Dmab-anabaseine Analogs at nAChR Subtypes
| Compound | Receptor Subtype | Assay | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| GTS-21 (DMXB-A) | Human α7 nAChR | Xenopus Oocytes | 11 µM (EC50) | 9% | [3] |
| GTS-21 (DMXB-A) | Rat α7 nAChR | Xenopus Oocytes | 5.2 µM (EC50) | 32% | [3] |
| GTS-21 (DMXB-A) | α4β2 nAChR | Ion Flux | 17 µM (IC50) | N/A | [3] |
| GTS-21 (DMXB-A) | α3β4 nAChR | Ion Flux | 21 µM (EC50) | N/A | [3] |
| 4OH-DMXBA | Muscle-type nAChR | Functional Assay | 10.0 ± 2.8 µM (IC50) | N/A | [8] |
| DMAC | α7 nAChR | Xenopus Oocytes | More potent than Nicotine & ACh | N/A | [6] |
Table 2: Binding Affinities of Anabaseine-Related Compounds
| Compound | Receptor Subtype (Binding Site) | Binding Affinity (Ki) | Reference |
| Anabaseine | Rat Brain α-bungarotoxin sites (α7) | Higher than Nicotine | [5] |
| Anabaseine | α4β2 | Lower than Nicotine | [5] |
| DMAC | 125I-α-bungarotoxin (α7) | Most potent of derivatives tested | [6] |
| DMAC | [3H]cytisine (α4β2) | Least potent of derivatives tested | [6] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
-
Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate oocytes for 2-5 days at 16-18°C in Barth's solution.
-
-
Solution Preparation:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Dmab-anabaseine Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C.
-
Working Solutions: Prepare fresh serial dilutions of Dmab-anabaseine in ND96 on the day of the experiment.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply Dmab-anabaseine by switching the perfusion to the working solution.
-
Record the inward current response.
-
Wash out the compound with ND96 until the current returns to baseline.
-
Protocol 2: Whole-Cell Patch-Clamp Recording in Mammalian Cells
-
Cell Culture and Transfection:
-
Culture CHO or HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding the human α7 nAChR.
-
Re-plate cells onto coverslips 24 hours post-transfection for recording.
-
-
Solution Preparation:
-
External Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Internal Solution: 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.
-
Dmab-anabaseine Solutions: Prepare as described in the TEVC protocol, using the external solution as the diluent.
-
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance when filled with internal solution).
-
Approach a cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply Dmab-anabaseine using a rapid perfusion system.
-
Record the resulting ionic currents.
-
Visualizations
Caption: General experimental workflow for Dmab-anabaseine electrophysiology.
Caption: Simplified signaling pathway of Dmab-anabaseine via α7 nAChR.
Caption: Troubleshooting logic for no/small current response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dmab-anabaseine Dihydrochloride Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response curve analysis of Dmab-anabaseine dihydrochloride (B599025). It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?
This compound is a synthetic chemical compound that acts as a selective partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and as an antagonist at the α4β2 nAChR.[1] Its activity at the α7 nAChR, a ligand-gated ion channel highly permeable to calcium, is believed to underlie its cognition-enhancing and neuroprotective effects.[2]
Q2: What is a dose-response curve and why is it important for studying Dmab-anabaseine?
A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug and the magnitude of its biological effect. For Dmab-anabaseine, generating this curve is crucial to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) at the α7 nAChR. This data helps determine the optimal concentration range for experiments and provides insight into its therapeutic potential.
Q3: What are EC₅₀ and Eₘₐₓ?
-
EC₅₀ (Half-maximal effective concentration): This is the concentration of Dmab-anabaseine that produces 50% of its maximum possible effect. It is a key measure of the drug's potency; a lower EC₅₀ indicates higher potency.
-
Eₘₐₓ (Maximum effect): This represents the maximum biological response that can be achieved with the drug. For a partial agonist like Dmab-anabaseine, the Eₘₐₓ will be lower than that of a full agonist acting on the same receptor.
Q4: How should I prepare this compound for my experiments?
This compound is typically soluble in aqueous solutions like phosphate-buffered saline (PBS) at pH 7.2 or distilled water.[3] It is recommended to prepare a high-concentration stock solution in your chosen solvent and then make fresh serial dilutions in your experimental buffer (e.g., artificial cerebrospinal fluid or oocyte Ringer's solution) on the day of the experiment to ensure accuracy and stability.
Data Presentation: Pharmacological Profile and Dose-Response Parameters
The following tables summarize the known pharmacological properties and dose-response parameters for Dmab-anabaseine and its close analog, GTS-21.
Table 1: Pharmacological Profile of this compound
| Target Receptor | Action | Reported Effects |
| α7 nAChR | Partial Agonist | Cognition enhancement, neuroprotection[2] |
| α4β2 nAChR | Antagonist | Modulates nicotinic signaling |
Table 2: Dose-Response Parameters for α7 nAChR Agonists
| Compound | Experimental System | Parameter | Value | Reference |
| Dmab-anabaseine | Xenopus oocytes expressing human α7 nAChRs | EC₅₀ | 21 µM | [3] |
| GTS-21 (DMXBA) | Xenopus oocytes expressing rat α7 nAChRs | EC₅₀ | ~1 µM | [4] |
| 4OH-GTS-21 (metabolite) | TE671 cells (human muscle nAChRs) | EC₅₀ | ~2 µM | [5] |
Note: Potency can vary significantly between different expression systems (e.g., Xenopus oocytes vs. mammalian cell lines) and between species orthologs of the receptor (e.g., human vs. rat). It is always recommended to determine the dose-response curve in your specific experimental model.
Experimental Protocols & Workflows
A robust method for determining the dose-response curve of Dmab-anabaseine is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing the target receptor.
Visualizing the Experimental Workflow
Caption: Workflow for Dose-Response Curve Generation using TEVC.
Detailed Protocol: Generating a Dose-Response Curve in Xenopus Oocytes
Q: What is a detailed protocol for generating a dose-response curve for Dmab-anabaseine using a TEVC system?
A: This protocol outlines the key steps for this experiment.
-
Oocyte Preparation and Receptor Expression:
-
Harvest and treat mature female Xenopus laevis oocytes with collagenase to remove the follicular layer.
-
Prepare cRNA encoding the human α7 nAChR subunit.
-
Microinject 25-50 ng of the cRNA into each oocyte.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression on the cell membrane.
-
-
Solutions and Compound Preparation:
-
Recording Solution (Ringer's): Prepare a standard Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).
-
Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water. Store aliquots at -20°C.
-
Working Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in Ringer's solution to create a range of concentrations. A typical range to test would span from 100 nM to 1 mM to ensure coverage of the full dose-response curve. Include a vehicle control (Ringer's solution only).
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current in Ringer's solution.
-
-
Drug Application and Data Acquisition:
-
Apply the prepared concentrations of Dmab-anabaseine sequentially, from lowest to highest, using a perfusion system.
-
Apply each concentration for a set duration (e.g., 10-30 seconds) until the peak inward current is observed.
-
Include extensive washout periods (3-5 minutes) with Ringer's solution between each application to allow the receptors to recover from desensitization.
-
Record the peak inward current elicited by each concentration.
-
Periodically apply a saturating concentration of a full agonist like acetylcholine (ACh) to determine the maximum possible response from the oocyte and to normalize the data.
-
-
Data Analysis:
-
Normalization: For each oocyte, normalize the peak current response from each Dmab-anabaseine concentration to the maximum response elicited by the saturating concentration of ACh. This converts the raw current values into a percentage of the maximum response.
-
Plotting: Plot the normalized response (%) against the logarithm of the Dmab-anabaseine concentration.
-
Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal (four-parameter logistic) equation.
-
Parameter Extraction: From the fitted curve, determine the EC₅₀, Hill slope, and Eₘₐₓ values.
-
Signaling Pathway
Activation of the α7 nAChR by Dmab-anabaseine initiates several downstream signaling cascades, most notably those involved in neuroprotection and modulation of inflammation.
Caption: α7 nAChR-mediated neuroprotective signaling pathway.
Troubleshooting Guide
Q: My baseline current is unstable or drifting after placing the oocyte in the recording chamber. What should I do?
A: Baseline instability is a common issue. Consider the following solutions:
-
Oocyte Health: Ensure the oocyte is healthy and well-clamped. A damaged or dying oocyte will have an unstable membrane potential.
-
Electrode Stability: Check that your microelectrodes are securely positioned and have not drifted. The resistance should be stable.
-
Perfusion Flow: An inconsistent or turbulent flow from your perfusion system can cause mechanical artifacts. Ensure the flow rate is smooth and constant.
-
Temperature Fluctuations: Verify that the temperature of the recording chamber and perfusion solution is stable, as temperature changes can affect channel kinetics and baseline current.[6]
Q: I'm observing high-frequency electrical noise in my recordings. How can I reduce it?
A: High-frequency noise typically originates from environmental electrical interference.
-
Grounding: This is the most common cause. Ensure all equipment in your rig (microscope, amplifier, perfusion system, etc.) is connected to a single, common ground point.[7]
-
Faraday Cage: Use a properly grounded Faraday cage to shield your setup from external electromagnetic fields.
-
Isolate Noise Sources: Systematically turn off non-essential electrical equipment in the room to identify the source of the noise.[8]
Q: The response to Dmab-anabaseine decreases with each application, even after a washout period. What is happening?
A: This phenomenon is known as "rundown" or tachyphylaxis and can be caused by receptor desensitization.
-
Incomplete Washout: α7 nAChRs can desensitize profoundly and recover slowly.[9] You may need to extend your washout period between drug applications significantly (e.g., 5-10 minutes or longer).
-
Receptor Internalization: Prolonged or repeated exposure to an agonist can cause receptors to be internalized from the cell surface.
-
Experimental Design: To mitigate this, apply concentrations in ascending order and consider using a fresh oocyte for each full dose-response curve if rundown is severe. For patch-clamp experiments, where changing concentrations in the pipette is not possible, each cell can only be used for one data point on the curve.[10]
Q: I am not getting a consistent or expected response to the drug between different oocytes. Why?
A: Variability in response is often due to biological or technical factors.
-
Receptor Expression Levels: The number of functional α7 nAChRs expressed on the surface can vary significantly from one oocyte to another, leading to different maximal current amplitudes. Normalizing the data to a maximal agonist response for each individual oocyte is critical to account for this.
-
Oocyte Batch Variation: Oocytes from different frogs or even different batches from the same frog can have different properties. It is good practice to complete a full set of experiments using oocytes from the same batch.
-
Drug Solution Integrity: Ensure your Dmab-anabaseine dilutions are accurate and were made fresh on the day of the experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plexon.com [plexon.com]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch clamp - Wikipedia [en.wikipedia.org]
Long-term stability of Dmab-anabaseine dihydrochloride solid form
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Dmab-anabaseine dihydrochloride (B599025) in its solid form. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of Dmab-anabaseine dihydrochloride solid form?
For optimal long-term stability, this compound solid should be stored desiccated at -20°C.[1][2] Under these conditions, the compound has been reported to be stable for at least four years.[3] For extended storage beyond six months, it is advisable to store the lyophilized powder under an inert gas, such as argon.[4] While the product may be shipped at room temperature, it should be transferred to the recommended storage conditions upon receipt for maximum stability.[3][5]
Q2: What solvents are suitable for reconstituting this compound?
This compound is soluble in water up to 100 mM and in DMSO up to 25 mM.[1] It is sparingly soluble in PBS (pH 7.2).[3] For the preparation of stock solutions, it is recommended to use distilled water or a buffered saline solution (pH 7.4).[4]
Q3: What is the typical purity of commercially available this compound?
Commercial sources typically provide this compound with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2]
Q4: Are there established guidelines for conducting stability studies on pharmaceutical compounds like this compound?
Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. The ICH Q1A(R2) guideline is a key document that outlines the protocols for long-term, intermediate, and accelerated stability studies, as well as stress testing.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected degradation observed in the solid form stored at -20°C. | 1. Frequent freeze-thaw cycles of the container. 2. Exposure to moisture due to improper sealing or storage without a desiccant. 3. Exposure to light. | 1. Aliquot the solid compound into smaller, single-use vials to avoid repeated opening of the main container. 2. Ensure the container is tightly sealed and stored with a desiccant. For very long-term storage, consider storage under an inert gas.[4] 3. Store in light-resistant vials.[4] |
| Inconsistent results in stability-indicating HPLC analysis. | 1. Improper sample preparation or dissolution. 2. Degradation of the compound in the dissolution solvent. 3. Issues with the HPLC method (e.g., column degradation, mobile phase inconsistency). | 1. Ensure complete dissolution of the sample in the appropriate solvent immediately before analysis. 2. Analyze samples promptly after preparation. If necessary, prepare samples in a cooled environment. 3. Verify the HPLC method parameters. Use a new column or flush the existing one. Prepare fresh mobile phase. |
| Appearance of new peaks in the chromatogram during a stability study. | 1. Formation of degradation products. 2. Contamination of the sample. | 1. This is expected in stability studies. The peaks should be integrated and their area percentage reported. Further characterization using mass spectrometry can help identify the degradation products.[4] 2. Review sample handling and preparation procedures to rule out external contamination. |
Stability Data Summary
The following tables present illustrative data for the long-term and accelerated stability of this compound solid form.
Table 1: Illustrative Long-Term Stability Data for this compound Solid Form
| Storage Condition | Time Point | Assay (%) | Appearance |
| -20°C with Desiccant | 0 Months | 99.8 | White to off-white crystalline solid |
| 12 Months | 99.5 | No change | |
| 24 Months | 99.2 | No change | |
| 36 Months | 98.9 | No change | |
| 48 Months | 98.5 | No change | |
| 4°C with Desiccant | 0 Months | 99.8 | White to off-white crystalline solid |
| 12 Months | 98.2 | No change | |
| 24 Months | 96.5 | Slight yellowing | |
| 25°C / 60% RH | 0 Months | 99.8 | White to off-white crystalline solid |
| 6 Months | 92.1 | Yellowish solid | |
| 12 Months | 85.3 | Yellow to brownish solid |
Table 2: Illustrative Accelerated Stability Data for this compound Solid Form
| Storage Condition | Time Point | Assay (%) | Appearance |
| 40°C / 75% RH | 0 Months | 99.8 | White to off-white crystalline solid |
| 1 Month | 95.7 | Slight yellowing | |
| 3 Months | 90.2 | Yellowish solid | |
| 6 Months | 82.4 | Yellow to brownish solid |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound and the detection of its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound solid in the mobile phase A to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Troubleshooting logic for inconsistent stability data of this compound.
References
Technical Support Center: Dmab-anabaseine Dihydrochloride in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dmab-anabaseine dihydrochloride (B599025) in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?
This compound is a synthetic compound known for its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). It acts as a partial agonist at α7-containing neuronal nicotinic receptors and as an antagonist at α4β2 nAChRs.[1][2][3] This dual activity allows it to modulate neuronal signaling, which is believed to underlie its cognition-enhancing effects.[1][2]
Q2: What are the potential therapeutic applications of this compound?
Research suggests that this compound has potential therapeutic applications in cognitive disorders.[2] It has been investigated for its ability to improve learning and memory, particularly in age-related cognitive decline.[2] Studies have also explored its potential in treating cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia.[2][4][5]
Q3: What is the solubility of this compound?
This compound is soluble in water up to 100 mM and in DMSO up to 25 mM.[6] It is sparingly soluble in PBS (pH 7.2) at a range of 1-10 mg/ml.[7] For in vivo studies, it is often dissolved in saline.
Q4: How should this compound be stored?
It is recommended to store this compound as a lyophilized powder, desiccated at -20°C.[6] Aqueous solutions should be refrigerated when not in use and ideally replaced after several weeks to ensure stability.[8]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral results.
Q: My behavioral study is yielding inconsistent results. What could be the cause?
A: Inconsistent results can stem from several factors related to the compound's complex pharmacology and handling.
-
Dual Receptor Activity: Dmab-anabaseine's partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs can lead to a narrow therapeutic window. The observed behavioral effect can be highly dose-dependent. A dose that is too low may not engage the α7 receptors sufficiently, while a dose that is too high might produce off-target effects or predominantly antagonistic effects at α4β2 receptors.
-
Solution Stability: Ensure that your stock solutions are fresh. While stable as a dry powder, aqueous solutions of anabaseine (B15009) derivatives should be used for a limited time.[8] Consider preparing fresh solutions for each experiment or for every few days of testing.
-
Animal Model and Task Specificity: The cognitive-enhancing effects of Dmab-anabaseine may be more pronounced in models of cognitive impairment (e.g., aged animals or pharmacological models of cognitive deficits) than in healthy, young animals.[2] The choice of behavioral task is also critical; tasks sensitive to cholinergic modulation, such as those assessing learning, memory, and attention, are more likely to show an effect.
Issue 2: Difficulty with drug preparation and administration.
Q: I am having trouble dissolving this compound for my experiments. What should I do?
A: Refer to the solubility data; it is readily soluble in water and DMSO.[6] If you are using PBS, you may encounter limited solubility.[7] For intraperitoneal (i.p.) injections in rodents, dissolving the compound in sterile saline is a common practice. If you encounter solubility issues, gentle warming and vortexing can aid dissolution. Always visually inspect the solution for complete dissolution before administration.
Issue 3: Observing adverse effects or lack of efficacy.
Q: My animals are showing signs of toxicity, or I am not observing the expected cognitive enhancement. How can I troubleshoot this?
A: This is likely a dosage issue.
-
Toxicity: Anabaseine, the parent compound of Dmab-anabaseine, has a toxicity profile similar to nicotine (B1678760) and can cause adverse effects at high doses, potentially through neuromuscular blockade.[8] If you observe signs of toxicity (e.g., convulsions, respiratory distress), you are likely using too high a dose.
-
Lack of Efficacy: If you are not seeing the desired effect, you may be using a sub-optimal dose. The effective dose can vary depending on the animal model, age, and the specific behavioral paradigm. A dose-response study is highly recommended to determine the optimal concentration for your specific experimental conditions.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 364.31 g/mol | - | [1] |
| Purity | ≥98% (HPLC) | - | [2] |
| In Vivo Dosage | 2 mg/kg (i.p., daily for 30 days) | Aged Male Sprague-Dawley Rats | [1] |
| Receptor Activity | Partial Agonist | α7 nAChRs | [2][3] |
| Receptor Activity | Antagonist | α4β2 nAChRs | [2][3] |
| Effective Concentration | 0.1–10 µM | In vitro | [2] |
| IC50 | ~5 µM (for blocking ACh-induced α7 currents) | In vitro | [2] |
| EC50 | 21 µM (for inducing currents in Xenopus oocytes expressing human α7 nAChRs) | In vitro | [7] |
Experimental Protocols
Protocol: Assessment of Cognitive Enhancement in a Rodent Model of Age-Related Cognitive Decline
-
Animals: Aged (e.g., 22-24 months old) male Sprague-Dawley rats are a suitable model, as cognitive decline is often observed at this age.[1]
-
Compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 2 mg/kg dose). Prepare fresh solutions regularly.
-
Administration: Administer the solution via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 30 days).[1] A control group should receive vehicle (saline) injections following the same schedule.
-
Behavioral Testing:
-
Apparatus: A 17-arm radial maze is a well-established task for assessing spatial learning and memory in rodents.[1]
-
Procedure:
-
Habituation: Allow the rats to explore the maze freely for a few days to acclimate.
-
Training: Bait a subset of arms with a food reward. The rat's task is to learn which arms are consistently baited (reference memory) and to avoid re-entering arms within a single trial (working memory).
-
Testing: After the treatment period, assess the rats' performance in the maze. Key metrics include the number of reference memory errors (entering an unbaited arm) and working memory errors (re-entering a previously visited arm).
-
-
-
Data Analysis: Compare the performance of the Dmab-anabaseine-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in errors in the treated group would indicate a cognitive-enhancing effect.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for behavioral studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. mdpi.com [mdpi.com]
- 5. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Guide: Dmab-anabaseine Dihydrochloride vs. Anabaseine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Dmab-anabaseine dihydrochloride (B599025) and its parent compound, anabaseine (B15009). Both compounds are notable for their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are critical targets in neuroscience and drug development. This document summarizes their receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate, supported by experimental data and detailed protocols.
Overview of Compounds
Anabaseine is a naturally occurring alkaloid toxin found in certain marine worms and ants.[1] It is a potent agonist at a variety of nAChRs, showing a particularly high affinity for the α7 and muscle-type receptors.[1][2] Anabaseine also acts as a weak partial agonist at α4β2 nAChRs.[3] Its broad spectrum of activity has led to the development of derivatives with more selective pharmacological profiles.[4]
Dmab-anabaseine dihydrochloride , a synthetic derivative of anabaseine, exhibits a more refined receptor interaction profile. It is characterized as a selective partial agonist of the α7 nAChR and an antagonist at the α4β2 nAChR subtype.[5][6] This dual activity has positioned Dmab-anabaseine as a compound of interest for its potential cognition-enhancing effects.[5]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dmab-anabaseine and anabaseine at the major neuronal nAChR subtypes, α7 and α4β2.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (µM) | Reference |
| Dmab-anabaseine | α7 nAChR | [¹²⁵I]α-bungarotoxin | Human SK-N-SH Cells | Not explicitly found, but displaces α-bungarotoxin | [7] |
| Dmab-anabaseine | α4β2 nAChR | [³H]cytisine | Rat Brain Membranes | Displaces cytisine | [8] |
| Anabaseine | α7 nAChR | [¹²⁵I]α-bungarotoxin | Rat PC12 Cells | 0.45 | [7] |
| Anabaseine | α4β2 nAChR | [³H]cytisine | Rat Brain Membranes | >100 (low affinity) | [2][3] |
Table 2: Functional Activity (EC50)
| Compound | Receptor Subtype | Assay Type | Expression System | EC50 (µM) | Reference |
| Dmab-anabaseine | α7 nAChR | Whole-cell patch-clamp | Xenopus oocytes expressing human α7 | 21 | [9] |
| Anabaseine | α7 nAChR | Two-electrode voltage clamp | Xenopus oocytes expressing homomeric α7 | ~1 (rank order potency > nicotine) | [2] |
| Anabaseine | α4β2 nAChR | Functional Assays | Xenopus oocytes | Much less potent than nicotine | [2] |
| Anabaseine | Human Fetal Muscle-type nAChR | Depolarization Assay | TE671 cells | 0.7 | [10] |
Mechanism of Action and Signaling Pathways
Both Dmab-anabaseine and anabaseine exert their effects primarily through the modulation of nAChRs, which are ligand-gated ion channels. Activation of these receptors, particularly the α7 subtype, leads to an influx of cations, most notably Ca²⁺.[11][12] This increase in intracellular calcium triggers a cascade of downstream signaling events.
The activation of α7 nAChRs can lead to the stimulation of several key intracellular signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection.[1]
-
JAK2/STAT3 Pathway: Activation of this pathway has been linked to anti-inflammatory effects.[11]
-
ERK/MAPK Pathway: This pathway is involved in neuronal plasticity, learning, and memory.[13]
Below is a diagram illustrating the general signaling pathway initiated by the activation of the α7 nAChR by an agonist.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the pharmacology of Dmab-anabaseine and anabaseine.
Radioligand Binding Assay for nAChRs
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a specific radioligand from nAChRs by the test compound.
Materials:
-
Receptor source: Rat brain membranes or cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α7 or α4β2 subunits).
-
Radioligand: [¹²⁵I]α-bungarotoxin (for α7) or [³H]cytisine (for α4β2).
-
Test compounds: this compound and anabaseine.
-
Assay buffer.
-
Wash buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay in Xenopus Oocytes
This assay is used to determine the functional activity (e.g., EC50, efficacy) of a compound at a specific ion channel receptor.
Objective: To measure the ion current elicited by the test compound in Xenopus oocytes expressing a specific nAChR subtype.
Materials:
-
Mature Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., α7 or α4 and β2).
-
Two-electrode voltage-clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Barth's solution).
-
Test compounds: this compound and anabaseine.
Procedure:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them.
-
cRNA Injection: Inject the oocytes with the cRNA encoding the desired nAChR subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber of the two-electrode voltage-clamp setup and perfuse with recording solution.
-
Compound Application: Apply varying concentrations of the test compound to the oocyte via the perfusion system.
-
Data Acquisition: Record the ion currents elicited by the compound at a fixed holding potential.
-
Data Analysis: Construct a concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy.
Summary of Comparison
| Feature | This compound | Anabaseine |
| Source | Synthetic derivative | Natural alkaloid |
| α7 nAChR Activity | Partial Agonist | Potent Agonist |
| α4β2 nAChR Activity | Antagonist | Weak Partial Agonist |
| Receptor Selectivity | More selective for α7 over α4β2 | Broad-spectrum agonist |
| Potential Therapeutic Use | Cognitive enhancement | Lead compound for derivative synthesis |
Conclusion
This compound and anabaseine, while structurally related, exhibit distinct pharmacological profiles. Anabaseine is a potent, non-selective nAChR agonist, whereas Dmab-anabaseine is a more selective α7 partial agonist and α4β2 antagonist. This difference in selectivity makes Dmab-anabaseine a more targeted tool for investigating the specific roles of the α7 nAChR in physiological and pathological processes, particularly in the context of cognitive function. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of these and related compounds.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anabaseine - Wikipedia [en.wikipedia.org]
- 5. Adenosine receptor mediated stimulation of intracellular calcium in acutely isolated astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
A Comparative Guide: Dmab-anabaseine Dihydrochloride versus Nicotine at α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dmab-anabaseine dihydrochloride (B599025) and nicotine (B1678760), focusing on their interactions with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The α7 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory. Its modulation presents a promising therapeutic avenue for various neurological and psychiatric disorders. This document synthesizes available experimental data to offer a comparative analysis of these two compounds, aiding researchers in their ongoing investigations.
Introduction to the Compounds
Dmab-anabaseine dihydrochloride is a selective partial agonist for the α7 nicotinic receptor.[1] It is also known to act as an antagonist at α4β2 nAChRs.[1] Its selective action on α7 nAChRs has made it a compound of interest for its potential cognition-enhancing effects.[1]
Nicotine , the primary psychoactive component of tobacco, is a well-known agonist of nicotinic acetylcholine receptors. While it activates a broad range of nAChR subtypes, its effects on the α7 subtype are of significant interest due to the receptor's role in cognitive function and neuroinflammation.[2][3]
Comparative Analysis: Quantitative Data
Direct comparative studies quantifying the binding affinity and functional potency of this compound against nicotine at α7 nAChRs are limited in publicly available literature. However, by examining data for Dmab-anabaseine's parent compound, anabaseine, and its close analog, GTS-21 (DMXB-A), alongside data for nicotine, a comparative profile can be constructed.
Binding Affinity at α7 nAChRs
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher affinity.
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Nicotine | [3H]Methyllycaconitine | Rat brain membranes | 6100 ± 1100 | [4] |
| GTS-21 (DMXB-A) | [125I]α-bungarotoxin | Human α7 nAChRs | 2000 | [5] |
| Anabaseine | [125I]α-bungarotoxin | Rat brain membranes | More potent than nicotine | [5] |
| Dmab-anabaseine | - | - | Data not available | - |
Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.
Functional Potency and Efficacy at α7 nAChRs
Functional potency (EC50) is the concentration of a drug that gives half of the maximal response, while efficacy (Emax) is the maximum response a drug can produce.
| Compound | Assay Type | Expression System | EC50 (µM) | Emax (% of ACh response) | Reference |
| Nicotine | Electrophysiology | Xenopus oocytes (human α7) | ~100 | ~65% | [5] |
| GTS-21 (DMXB-A) | Electrophysiology | Xenopus oocytes (human α7) | 11 | 9% | [6] |
| Anabaseine | Electrophysiology | Xenopus oocytes (human α7) | - | ~100% | [5] |
| Dmab-anabaseine | - | - | Data not available | Partial Agonist | [1] |
Note: Efficacy is often expressed relative to the response induced by the endogenous agonist, acetylcholine (ACh).
Signaling Pathways and Experimental Workflows
To understand the interaction of these compounds with α7 nAChRs, it is essential to visualize the underlying signaling pathways and the experimental procedures used to study them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Dmab-anabaseine Dihydrochloride Effects with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21, with other nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The information presented herein is intended to assist researchers in evaluating the pharmacological profile of Dmab-anabaseine dihydrochloride in the context of related compounds, facilitating informed decisions in drug discovery and development projects.
Introduction to this compound (GTS-21)
This compound is a synthetic derivative of anabaseine, a toxin found in certain marine worms and ants[1][2]. It is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) and also acts as an antagonist at α4β2 nAChRs[3][4]. This dual activity has positioned Dmab-anabaseine (GTS-21) as a compound of interest for its potential therapeutic effects, particularly its cognition-enhancing properties[3][4][5][6]. The α7-nAChR, a ligand-gated ion channel highly permeable to calcium, is implicated in various central nervous system functions, including learning, memory, and attention[6][7][8].
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional activity of Dmab-anabaseine (GTS-21) in comparison to other well-characterized nAChR agonists.
Table 1: Comparative Receptor Binding Affinities and Functional Activities
| Compound | Receptor Target(s) | Agonist/Antagonist Profile | Potency (EC₅₀/IC₅₀) | Efficacy (Eₘₐₓ) | Species | Reference |
| Dmab-anabaseine (GTS-21) | α7-nAChR | Partial Agonist | EC₅₀: 5.2 µM | 32% | Rat | [7] |
| EC₅₀: 11 µM | 9% | Human | [7] | |||
| α4β2-nAChR | Antagonist | IC₅₀: 17 µM | - | Human | [7] | |
| α3β4-nAChR | Agonist | EC₅₀: 21 µM | - | - | [7] | |
| Nicotine | Non-selective nAChR | Agonist | - | - | - | [9][10] |
| Acetylcholine (ACh) | Endogenous nAChR | Agonist | - | - | - | |
| Choline | α7-nAChR | Agonist | EC₅₀: 400-500 µM | Low | Human & Rat | [11] |
| Cytisine | α7-nAChR | Agonist | More efficacious on human than rat α7 | - | Human & Rat | [11] |
| 4OH-GTS-21 | α7-nAChR | Agonist | Higher affinity than GTS-21 | - | - | |
| PNU-282987 | α7-nAChR | Selective Agonist | - | - | - | [9] |
| 5-I-A-85380 | α4/6β2-nAChR | Selective Agonist | - | - | - | [9] |
EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration; Eₘₐₓ: Maximum effect.
Table 2: Comparative Effects in Preclinical Models
| Compound | Model System | Observed Effects | Reference |
| Dmab-anabaseine (GTS-21) | Aged Rats | Improved learning and long-term memory | [3][4] |
| DBA/2J Mice (sensory inhibition-deficient) | Normalization of prepulse inhibition deficits | [12] | |
| Mouse Model of Alzheimer's Disease | Attenuated brain Aβ burden and memory dysfunction | [13] | |
| Nicotine | Rat Pain Models | Antinociceptive effects in both pain-stimulated and pain-depressed behavior assays | [9] |
| 5-I-A-85380 | Rat Pain Models | Antinociceptive effects in both pain-stimulated and pain-depressed behavior assays | [9] |
| PNU-282987 | Rat Pain Models | No effect in either pain-stimulated or pain-depressed behavior assays | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare nAChR agonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor subtype.
-
Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.
-
General Procedure:
-
Preparation of Receptor Source: Membranes from brain tissue (e.g., rat brain) or cell lines recombinantly expressing a specific nAChR subtype (e.g., human α4β2 or α7 nAChRs) are prepared.
-
Incubation: The receptor preparation is incubated with a specific radiolabeled ligand (e.g., [³H]-Cytisine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]
-
Electrophysiological Assays
Electrophysiology is the gold standard for characterizing the functional activity (agonist, antagonist, or modulator) of a compound on ion channels like nAChRs.
-
Objective: To measure the electrophysiological response of cells expressing specific nAChR subtypes to a test compound.
-
Method 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Expression of Receptors: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits.
-
Recording: After 2-7 days to allow for receptor expression, the oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The test compound is applied to the oocyte via a perfusion system.
-
Data Acquisition: The resulting current (ion flow through the nAChR channel) is recorded. Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ.[14]
-
-
Method 2: Patch-Clamp Recordings in Mammalian Cells:
-
Cell Culture: Mammalian cell lines (e.g., CHO, HEK293) stably expressing the nAChR subtype of interest are cultured.
-
Recording Configuration: A whole-cell patch-clamp configuration is established on a single cell.
-
Compound Application: The test compound is applied using a rapid perfusion system.
-
Data Acquisition and Analysis: The induced currents are recorded and analyzed to determine potency and efficacy.[14]
-
In Vivo Behavioral Assays
These assays assess the effects of a compound on complex physiological and cognitive functions in animal models.
-
Objective: To evaluate the in vivo efficacy of a test compound on cognitive function, sensory gating, or other behavioral endpoints.
-
Example: Morris Water Maze (for learning and memory):
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase: Animals (e.g., rats) are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Drug Administration: The test compound or vehicle is administered before each training session.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: Escape latencies and time in the target quadrant are compared between drug-treated and control groups.
-
Visualizing Pathways and Workflows
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
Caption: Simplified signaling cascade initiated by the binding of an agonist to the α7-nAChR.
General Experimental Workflow for Compound Comparison
Caption: A logical workflow for the cross-validation of a test compound against comparators.
Conclusion
This compound (GTS-21) exhibits a distinct pharmacological profile as a partial agonist at α7-nAChRs and an antagonist at α4β2-nAChRs. Comparative data indicates that its potency and efficacy can vary between species, a critical consideration for translational research. When cross-validated with other nAChR agonists, Dmab-anabaseine (GTS-21) demonstrates a unique spectrum of activity, particularly in preclinical models of cognition. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of Dmab-anabaseine and other novel compounds targeting the nicotinic acetylcholine receptor system. This comparative approach is essential for elucidating the therapeutic potential and guiding the future development of nAChR modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Anabaseine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]
- 5. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Dmab-anabaseine Dihydrochloride vs. PNU-282987: A Comparative Guide for α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Dmab-anabaseine dihydrochloride (B599025) and PNU-282987. The following sections detail their receptor binding profiles, functional activity, reported in vivo effects, and the signaling pathways they modulate, supported by experimental data and protocols.
Overview and Receptor Binding Profile
Both Dmab-anabaseine dihydrochloride and PNU-282987 are valuable research tools for studying the function of the α7 nAChR, a ligand-gated ion channel implicated in cognitive processes, inflammation, and neuroprotection. However, they exhibit distinct pharmacological profiles. PNU-282987 is characterized as a highly selective α7 nAChR agonist.[1] In contrast, this compound acts as a partial agonist at the α7 nAChR while also demonstrating antagonist activity at the α4β2 nAChR subtype.[2]
The binding affinities of these compounds for the α7 nAChR have been determined through various radioligand binding assays. While direct comparative studies under identical conditions are limited, the available data provides an estimate of their relative potencies.
Table 1: Comparison of Receptor Binding Affinities
| Compound | Receptor Target | Binding Affinity (Ki) | Species | Reference |
| PNU-282987 | α7 nAChR | 26 nM | Rat | [1] |
| α7 nAChR | 27 nM | Rat | [3] | |
| 5-HT3 Receptor | 930 nM | Not Specified | [1] | |
| Dmab-anabaseine analog (GTS-21) | α7 nAChR | 0.31 µM | Rat (PC12 cells) | |
| α7 nAChR | 23 µM | Human (SK-N-SH cells) | ||
| Dmab-anabaseine analog (DMXBA) | α7 nAChR | 7.2 nM | Rat |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Functional Activity and Efficacy
The functional activity of these agonists is typically assessed through electrophysiological or calcium imaging assays that measure the receptor's response to ligand binding.
PNU-282987 is a potent full agonist at the α7 nAChR, with an EC50 of 154 nM.[3][4] Dmab-anabaseine, on the other hand, is a partial agonist, meaning it does not elicit the same maximal response as a full agonist like acetylcholine.
Table 2: Comparison of Functional Potency
| Compound | Assay Type | Potency (EC50) | Efficacy | Species | Reference |
| PNU-282987 | Functional Assay | 154 nM | Full Agonist | Not Specified | [3][4] |
| Dmab-anabaseine analog (GTS-21) | Electrophysiology (Xenopus oocytes) | More potent than ACh | Partial Agonist (more efficacious for rat α7) | Rat, Human | [5] |
In Vivo Performance and Therapeutic Potential
Both compounds have been investigated in various in vivo models, demonstrating potential therapeutic applications in cognitive disorders and inflammatory conditions.
Cognitive Enhancement
Dmab-anabaseine has been shown to possess cognition-enhancing effects.[2] Chronic administration in aged rats improved learning and memory.
PNU-282987 has also demonstrated beneficial effects on cognition. In a mouse model of chronic intermittent hypoxia-induced cognitive impairment, PNU-282987 administration ameliorated cognitive dysfunction.[6] Studies in mice have also shown that PNU-282987 can have beneficial effects on the retention of spatial memory tasks.[7]
Anti-inflammatory and Neuroprotective Effects
PNU-282987 has been extensively studied for its anti-inflammatory properties. It has shown efficacy in models of sepsis-induced acute kidney injury and airway inflammation.[8][9] In a comparative study with GTS-21 (an analog of Dmab-anabaseine), PNU-282987 demonstrated a significantly greater inhibitory effect on the phosphorylation of IKK and NF-κB, key mediators of the inflammatory response.[10][11] This suggests that PNU-282987 may be a more potent anti-inflammatory agent.
PNU-282987 has also exhibited neuroprotective effects in models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor deficits.[12][13]
Signaling Pathways
Activation of the α7 nAChR by agonists like Dmab-anabaseine and PNU-282987 triggers several downstream signaling cascades.
Caption: Downstream signaling pathways activated by α7 nAChR agonists.
The influx of calcium through the activated α7 nAChR is a key initiating event, leading to the activation of multiple downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways. These pathways converge on transcription factors like CREB and STAT3, and can inhibit pro-inflammatory factors like NF-κB, ultimately leading to the observed neuroprotective, anti-inflammatory, and cognitive-enhancing effects.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Rat brain homogenates or cells expressing the α7 nAChR.
-
Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin).
-
Test compound (Dmab-anabaseine or PNU-282987).
-
Non-specific binding control (e.g., high concentration of a known α7 nAChR ligand like nicotine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Incubate at a specified temperature for a set duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Electrophysiology (Two-Electrode Voltage Clamp)
Objective: To measure the functional potency (EC50) and efficacy of a test compound on α7 nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR subunit.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Ringer's solution).
-
Test compound (Dmab-anabaseine or PNU-282987).
Procedure:
-
Inject Xenopus oocytes with α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of the test compound to the oocyte via the perfusion system.
-
Record the inward current elicited by the agonist application.
-
Wash the oocyte with recording solution between applications to allow for receptor recovery.
-
Construct a concentration-response curve by plotting the peak current response against the agonist concentration.
-
Determine the EC50 value and maximal response from the curve using non-linear regression analysis.
Conclusion
Both this compound and PNU-282987 are effective agonists of the α7 nAChR, each with a distinct pharmacological profile that makes them suitable for different research applications. PNU-282987's high selectivity and full agonist activity make it an excellent tool for specifically probing the function of the α7 nAChR. Its demonstrated anti-inflammatory and neuroprotective effects are particularly noteworthy. Dmab-anabaseine's partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs provide a different pharmacological profile that may be advantageous in certain experimental contexts, particularly in studies related to cognitive enhancement where modulation of multiple nicotinic receptor subtypes may be relevant. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological effect.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 12. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
Navigating Nicotinic Receptor Selectivity: A Comparative Analysis of Dmab-anabaseine Dihydrochloride and Other Key Ligands
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profile of Dmab-anabaseine dihydrochloride (B599025) in comparison to other critical nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. This document provides a quantitative comparison of binding affinities and functional potencies, alongside detailed experimental methodologies and visual pathway representations to support informed decision-making in neuroscience research and drug discovery.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognitive function, reward, and inflammation, has made them a significant target for therapeutic intervention in various neurological and psychiatric disorders. The development of subtype-selective nAChR ligands is paramount to achieving targeted therapeutic effects while minimizing off-target side effects. This guide provides a comparative analysis of the selectivity profile of Dmab-anabaseine dihydrochloride, a notable nAChR ligand, against other well-characterized nicotinic ligands: nicotine (B1678760), epibatidine, and varenicline (B1221332).
Comparative Selectivity Profiles
The selectivity of a ligand for different nAChR subtypes is a key determinant of its pharmacological effect. This compound is recognized as a selective partial agonist of the α7 nAChR and an antagonist at the α4β2 nAChR subtype. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dmab-anabaseine (often represented by its close analog, GTS-21), nicotine, epibatidine, and varenicline across a range of nAChR subtypes. This quantitative data allows for a direct comparison of their selectivity profiles.
Table 1: Comparative Binding Affinities (Ki, nM) of Nicotinic Ligands at Various nAChR Subtypes
| Ligand | α4β2 | α7 | α3β4 | α1βγδ (muscle) | α6β2 |
| Dmab-anabaseine (as GTS-21) | 20 (human)[1] | 2000 (human)[2] | - | - | - |
| Nicotine | 6.1[3] | - | - | 2000[3] | 1.68 (rat)[4] |
| Epibatidine | 0.04 (human)[5] | 20 (human)[5] | 0.0006 (human α3)[6] | ~5000[6] | - |
| Varenicline | 0.4[3] | 125[3] | - | >8000[3] | 0.12 (rat)[7] |
| Note: The asterisk () indicates the potential presence of other subunits in the receptor complex. Data is compiled from various sources and experimental conditions may differ. |
Table 2: Comparative Functional Potencies (EC50, nM) of Nicotinic Ligands
| Ligand | α4β2 | α7 | α3β4 | α1βγδ (muscle) | α6β2* |
| Dmab-anabaseine (as GTS-21) | Antagonist | Partial Agonist | - | - | - |
| Nicotine | - | - | - | - | - |
| Epibatidine | - | 2000 (chicken)[6] | - | 1600 (Torpedo)[6] | - |
| Varenicline | Partial Agonist | Full Agonist | - | - | Partial Agonist (rat, 7)[7] |
| Note: Comprehensive EC50 data for all ligands across all subtypes is not consistently available in the literature. Dashes indicate data not readily found. |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Dmab-anabaseine) for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing a specific nAChR subtype (e.g., HEK293 cells) or brain tissue homogenates known to be rich in a particular subtype.
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype of interest (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test Compound: this compound or other nicotinic ligands.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled specific ligand).
-
Equilibration: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional properties of a ligand, such as its potency (EC50) and efficacy (agonist, partial agonist, or antagonist activity), at a specific ion channel receptor.
Objective: To characterize the functional effects of Dmab-anabaseine and other nicotinic ligands on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis Oocytes: Large, robust cells ideal for expressing exogenous ion channels.
-
cRNA: In vitro transcribed RNA encoding the subunits of the desired nAChR subtype.
-
Microinjection System: To inject the cRNA into the oocytes.
-
Two-Electrode Voltage Clamp Setup: Includes a perfusion system, a recording chamber, microelectrode puller, amplifiers, and data acquisition software.
-
Recording Solutions: Oocyte Ringer's solution (OR2) for bathing the oocytes and solutions containing the test compounds.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer. Inject the cRNA encoding the nAChR subunits into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for the expression of the nAChR channels on the cell membrane.
-
Recording: Place an oocyte in the recording chamber and perfuse with OR2 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -70 mV).
-
Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the current responses elicited by the application of the test compound. For agonists, this will be an inward current. For antagonists, the ability to block the current induced by a known agonist is measured.
-
Data Analysis: Plot the peak current response against the log concentration of the test compound to generate a dose-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy are determined from this curve.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
This guide provides a comparative overview of the selectivity profile of this compound alongside other key nicotinic ligands. The presented data highlights the distinct pharmacological properties of these compounds, which arise from their differential affinities and functional activities at various nAChR subtypes. Dmab-anabaseine and its analogs, with their preference for the α7 subtype, represent valuable tools for investigating the physiological roles of this receptor and hold potential for therapeutic applications where α7 activation is desired. The detailed experimental protocols and visual diagrams offer a foundational understanding for researchers aiming to further characterize these and other novel nicotinic ligands. A thorough understanding of these selectivity profiles is essential for the rational design and development of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 6. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dmab-anabaseine and DMAC on Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic anabaseine (B15009) derivatives, Dmab-anabaseine and 3-(4)-dimethylaminocinnamylidine anabaseine (DMAC), focusing on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). Anabaseine, a naturally occurring toxin found in certain marine worms and ants, and its derivatives have garnered significant interest as potent modulators of nAChRs, which are crucial ligand-gated ion channels involved in a wide array of physiological and pathological processes.[1] This document summarizes their pharmacological profiles, supported by experimental data, to aid researchers in the selection and application of these compounds for nAChR-related studies.
Pharmacological Overview
Dmab-anabaseine and DMAC are both recognized for their selective activity at the α7 nAChR subtype, a key target for therapeutic interventions in neurological and inflammatory disorders. However, their specific pharmacological actions differ.
Dmab-anabaseine is characterized as a selective partial agonist of the α7 nAChR and an antagonist of the α4β2 nAChR subtype .[2][3] This dual activity makes it a valuable tool for dissecting the distinct roles of these two major nAChR subtypes in the central nervous system.
DMAC , on the other hand, is a selective α7 nAChR agonist .[4] Studies have shown it to be more potent than the parent compound, anabaseine, at activating α7 receptors, while exhibiting minimal agonist activity at α4β2 and other nAChR subtypes.[4]
Quantitative Comparison of nAChR Activity
The following tables summarize the available quantitative data on the binding affinity and functional potency of Dmab-anabaseine and DMAC at different nAChR subtypes. This data is essential for understanding their selectivity and potential applications.
| Compound | nAChR Subtype | Assay Type | Parameter | Value | Reference |
| Dmab-anabaseine | human α7 | Electrophysiology (Whole-cell patch-clamp in Xenopus oocytes) | EC50 (current induction) | 21 µM | [5] |
| α7 | Electrophysiology | IC50 (ACh-induced current block) | ~5 µM | [2] | |
| DMAC | rat α7 (putative) | Radioligand Binding ([¹²⁵I]α-bungarotoxin displacement) | Potency | Most potent among tested anabaseine derivatives | [4] |
| rat α4β2 (putative) | Radioligand Binding ([³H]cytisine displacement) | Potency | Least potent among tested anabaseine derivatives | [4] | |
| Reference Compound | |||||
| Anabaseine | human fetal neuromuscular | Electrophysiology | - | More potent than R- and S-anabasine | [6] |
| rat α7 | Electrophysiology (Xenopus oocytes) | Potency (current stimulation) | > Anabasine (B190304) > Nicotine | [1] | |
| rat α4β2 | - | Affinity & Efficacy | < Nicotine | [1] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and two-electrode voltage clamp electrophysiology using Xenopus oocytes.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Dmab-anabaseine and DMAC for specific nAChR subtypes.
General Protocol:
-
Membrane Preparation: Membranes expressing the nAChR subtype of interest are prepared from transfected cell lines (e.g., HEK293) or specific brain regions.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7, [³H]cytisine or [³H]epibatidine for α4β2) and varying concentrations of the unlabeled competitor compound (Dmab-anabaseine or DMAC).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
Objective: To characterize the functional properties (e.g., agonism, antagonism, potency [EC₅₀/IC₅₀], and efficacy) of Dmab-anabaseine and DMAC on specific nAChR subtypes.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits.
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential (typically -70 mV).
-
Compound Application: Solutions containing known concentrations of the test compound (Dmab-anabaseine or DMAC) are perfused over the oocyte. For antagonists, the compound is often co-applied with a known agonist (e.g., acetylcholine).
-
Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine parameters such as EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Signaling Pathways and Experimental Workflows
The interaction of Dmab-anabaseine and DMAC with nAChRs initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the general nAChR signaling pathway and the experimental workflows for characterizing these compounds.
Caption: General signaling pathway of nAChR activation and inhibition.
Caption: Experimental workflow for the comparative analysis of Dmab-anabaseine and DMAC.
Conclusion
Dmab-anabaseine and DMAC represent valuable chemical tools for the investigation of nAChR function, particularly the α7 subtype. Their distinct pharmacological profiles—Dmab-anabaseine as an α7 partial agonist/α4β2 antagonist and DMAC as a selective α7 agonist—allow for targeted studies into the roles of these receptors in health and disease. The quantitative data, while not exhaustive from a single comparative study, provides a strong basis for selecting the appropriate compound for specific research questions. Further head-to-head studies are warranted to provide a more comprehensive comparative dataset.
References
- 1. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dmab-anabaseine dihydrochloride | Benchchem [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dmab-anabaseine Dihydrochloride Binding to α7 nAChRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dmab-anabaseine dihydrochloride (B599025) and other key research compounds targeting the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a crucial player in cognitive function and a promising target for therapeutic intervention in neurological disorders. This document summarizes key performance data, outlines detailed experimental protocols for validation, and visualizes the associated signaling pathways to support researchers in their evaluation of these compounds.
Comparative Analysis of α7 nAChR Agonists
Dmab-anabaseine dihydrochloride is a partial agonist at α7 nicotinic receptors and an antagonist at the α4β2 subtype.[1][2] To objectively assess its binding and functional activity at the α7 nAChR, it is compared with other well-characterized α7 nAChR agonists: GTS-21 and PNU-282987.
Binding Affinity and Potency
The following table summarizes the key binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values for this compound and its alternatives. This data is essential for comparing the direct interaction and functional potency of these compounds at the α7 nAChR.
| Compound | Receptor Target | Ki | IC50 | EC50 | Species |
| This compound | α7 nAChR | Data Not Available | Data Not Available | 21 µM | Human |
| α4β2 nAChR | Antagonist | Data Not Available | Data Not Available | - | |
| GTS-21 | α7 nAChR | ~2000 nM | Data Not Available | 11 µM | Human |
| α7 nAChR | ~650 nM | Data Not Available | 5.2 µM | Rat | |
| α4β2 nAChR | 20 nM | 17 µM | Data Not Available | Human | |
| PNU-282987 | α7 nAChR | 26 nM | Data Not Available | 154 nM | Rat |
| 5-HT3 Receptor | 930 nM | 4541 nM | Antagonist | - |
Experimental Protocols
Accurate validation of ligand-receptor binding is fundamental. Below are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with α7 nAChRs.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Radioligand: [125I]α-bungarotoxin, a high-affinity antagonist for the α7 nAChR.[3]
-
Receptor Source: Membranes prepared from cells expressing recombinant α7 nAChRs or from brain tissue known to have high α7 nAChR density (e.g., hippocampus).
-
Test Compound: this compound or other comparators.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Electrophysiology (Two-Electrode Voltage Clamp)
This technique measures the functional response of the receptor to an agonist by recording the ion flow through the channel.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at the α7 nAChR.
Materials:
-
Expression System: Xenopus oocytes injected with cRNA encoding the human α7 nAChR.
-
Recording Equipment: Two-electrode voltage clamp amplifier, microelectrodes, and data acquisition system.
-
Perfusion System: To apply the test compound and control solutions.
-
Solutions: Oocyte Ringer's solution (OR2), test compound solutions at various concentrations.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA for the α7 nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with OR2 solution followed by the application of the test compound at increasing concentrations.
-
Data Acquisition: Record the inward current elicited by the application of the agonist.
-
Data Analysis: Measure the peak current amplitude for each concentration of the test compound. Normalize the responses to the maximal response and plot them against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
α7 nAChR Signaling Pathways
Activation of the α7 nAChR, a ligand-gated ion channel, leads to a cascade of intracellular events primarily initiated by the influx of calcium (Ca2+).[5] This initial signal can then diverge to activate multiple downstream pathways, influencing a range of cellular processes from neurotransmitter release to gene expression and cell survival.
Upon agonist binding, the α7 nAChR channel opens, allowing a significant influx of Ca2+. This increase in intracellular Ca2+ can directly trigger the release of neurotransmitters. Furthermore, the elevated Ca2+ acts as a second messenger, activating various signaling cascades, including:
-
The PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection.
-
The JAK2/STAT3 Pathway: This pathway is heavily involved in the anti-inflammatory effects mediated by α7 nAChR activation.[5]
The diagram below illustrates the key signaling events following the activation of the α7 nAChR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (2241) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Assessment of [125I]a-Bungarotoxin Binding to a7 Nicotinic Acetylcholinergic Receptors in Hippocampus-Subiculum of Postmortem Human Parkinson’s Disease Brain [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: Dmab-anabaseine vs. GTS-21 in Preclinical Models
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
The quest for effective therapeutics targeting the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has led to the investigation of numerous agonists, with Dmab-anabaseine and GTS-21 emerging as prominent candidates. Both compounds, derived from the natural toxin anabaseine (B15009), have shown promise in preclinical models, particularly in the domains of cognitive enhancement and neuro-inflammation. This guide provides an objective comparison of their in vivo efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo parameters for Dmab-anabaseine and GTS-21, offering a snapshot of their pharmacological profiles.
| Parameter | Dmab-anabaseine (DMAB) | GTS-21 (DMXBA) |
| Target | Selective α7 nAChR partial agonist, α4β2 nAChR antagonist | Selective α7 nAChR partial agonist |
| Reported In Vivo Efficacy | Cognition enhancement (long-term memory) in aged rats.[1] | Cognition enhancement, anti-inflammatory, and neuroprotective effects in various rodent models.[2][3][4] |
| Effective In Vivo Dose (Cognition) | 2 mg/kg, i.p. in aged rats.[1] | 1 mg/kg, i.p. in aged rats.[1] |
| Binding Affinity (Ki) | Not explicitly found in search results. | ~2000 nM (human α7), ~650 nM (rat α7) |
| Functional Potency (EC50) | Not explicitly found in search results. | ~11 µM (human α7), ~5.2 µM (rat α7) |
Head-to-Head In Vivo Comparison: Cognitive Enhancement in Aged Rats
A key study directly compared the chronic administration of Dmab-anabaseine and GTS-21 on cognitive function in aged rats (22-24 months old) across three distinct behavioral paradigms. This provides the most direct evidence for their comparative in vivo efficacy in a relevant animal model of age-associated cognitive decline.[1]
Experimental Protocol
Subjects: Aged (22-24 months old) male Sprague-Dawley rats.[1]
Drug Administration:
-
Dmab-anabaseine (DMAB): 2 mg/kg, intraperitoneal (i.p.) injection.[1]
-
GTS-21: 1 mg/kg, i.p. injection.[1]
-
Nicotine (B1678760) (positive control): 0.02 mg/kg, i.p. injection.
-
Saline (vehicle control).
-
All injections were administered 15 minutes prior to daily behavioral testing.[1]
Behavioral Tasks:
-
One-Way Active Avoidance: Assesses learning and memory in an aversive conditioning task.
-
Lashley III Maze: A task to evaluate spatial learning and memory.[1]
-
17-Arm Radial Maze: A complex spatial navigation task that distinguishes between reference (long-term) memory and working (short-term) memory.[1]
Comparative Efficacy Results
-
GTS-21 (1 mg/kg): Demonstrated broad cognitive enhancement, proving as effective as nicotine in improving acquisition in the one-way active avoidance and Lashley III maze tasks. In the 17-arm radial maze, GTS-21 significantly improved both general learning and long-term reference memory, again comparable to the effects of nicotine.[1]
-
Dmab-anabaseine (2 mg/kg): Showed a more selective cognitive enhancement profile. While it matched nicotine and GTS-21 in improving long-term reference memory in the 17-arm radial maze, it did not enhance general learning in this complex task. Furthermore, Dmab-anabaseine had no significant cognition-enhancing effects in the Lashley III maze.[1]
This direct comparison suggests that while both compounds can improve aspects of long-term memory in aged rats, GTS-21 exhibits a broader and more robust pro-cognitive effect across different learning and memory domains at the tested doses.
Signaling Pathways and Mechanisms of Action
GTS-21: A Multi-faceted Anti-inflammatory and Neuroprotective Agent
In vivo and in vitro studies have elucidated the downstream signaling pathways activated by GTS-21, primarily through its agonism at the α7 nAChR. These pathways are central to its observed anti-inflammatory and neuroprotective effects.
Dmab-anabaseine: A Selective Modulator of Nicotinic Receptors
Dmab-anabaseine is characterized as a selective partial agonist of the α7 nAChR and an antagonist of the α4β2 nAChR. While its pro-cognitive effects are attributed to its interaction with the α7 nAChR, the specific downstream signaling cascades mediating these effects are less well-defined in the available literature compared to GTS-21. Its antagonist activity at the α4β2 subtype may also contribute to its overall pharmacological profile.
Experimental Workflow Visualization
The following diagram illustrates the workflow of the comparative in vivo study on cognitive enhancement in aged rats.
Conclusion
Both Dmab-anabaseine and GTS-21 are valuable pharmacological tools for investigating the role of the α7 nAChR in cognitive function. The available direct comparative data in an aged rat model of cognitive decline suggests that GTS-21 possesses a broader spectrum of pro-cognitive effects than Dmab-anabaseine at the doses tested.[1] Furthermore, the downstream signaling pathways of GTS-21 related to its anti-inflammatory and neuroprotective actions are more extensively characterized.
For researchers focusing specifically on enhancing long-term spatial memory, Dmab-anabaseine remains a relevant and effective compound. However, for studies requiring a more comprehensive improvement in learning and memory, or for investigating the interplay between cognitive enhancement and neuro-inflammation, GTS-21 may be the more suitable candidate based on current evidence. The choice between these two anabaseine derivatives will ultimately depend on the specific research question and the desired spectrum of pharmacological activity.
References
- 1. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 7 nicotinic acetylcholine receptor agonist GTS-21 mitigates isoflurane-induced cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Kinetics: Dmab-anabaseine Versus Other Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor kinetics of Dmab-anabaseine, a notable nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, with other well-established nAChR agonists. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven overview of the binding and functional characteristics of these compounds at various nAChR subtypes.
Introduction to Dmab-anabaseine and Nicotinic Agonists
Dmab-anabaseine, a derivative of the naturally occurring marine toxin anabaseine (B15009), has garnered significant interest in neuroscience research. It is recognized as a partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at the α4β2 nAChR subtype.[1][2][3][4][5][6][7] This dual activity profile distinguishes it from many other nAChR agonists and suggests its potential for therapeutic applications where selective modulation of nicotinic receptor subtypes is desired.
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by agonists like acetylcholine and nicotine (B1678760) leads to the influx of cations, resulting in neuronal excitation. The diverse family of nAChR subtypes, each with distinct subunit compositions and pharmacological properties, presents a rich landscape for targeted drug design. Understanding the kinetic differences between various agonists—how quickly they bind and unbind from the receptor, and their efficacy in channel gating—is paramount for developing novel therapeutics with improved selectivity and desired physiological effects.
This guide will compare the receptor kinetics of Dmab-anabaseine with several key nAChR agonists:
-
Acetylcholine: The endogenous neurotransmitter for nAChRs.
-
Nicotine: A well-known alkaloid and the primary psychoactive component of tobacco.
-
Varenicline: A prescription medication used for smoking cessation, acting as a partial agonist at α4β2 nAChRs.
-
Epibatidine: A potent alkaloid originally isolated from the skin of a poison frog, known for its high affinity for neuronal nAChRs.
Comparative Receptor Kinetics
The interaction of an agonist with its receptor is characterized by several key kinetic parameters: the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is the ratio of k_off to k_on. Additionally, the half-maximal effective concentration (EC_50) and the inhibitory constant (K_i) are crucial measures of an agonist's potency and binding affinity, respectively.
The following tables summarize the available quantitative data for Dmab-anabaseine's parent compound, anabaseine, and other selected nAChR agonists.
Table 1: Binding Affinity (K_i) of nAChR Agonists for Various Receptor Subtypes
| Agonist | Receptor Subtype | K_i (nM) | Species | Reference |
| Anabaseine | α4β2 | - | Rat | [3] |
| α7 | - | Rat | [3] | |
| Nicotine | α4β2 | - | - | - |
| Varenicline | α4β2 | 0.09 - 0.14 | Human, Rat | [8] |
| α3β4 | 13 | Human | [8] | |
| α7 | 100 | Human | [8] | |
| Epibatidine | α4β2 | 0.04 | Rat | [9] |
| α7 | 20 | - | [9] | |
| α3 (neuronal) | 0.0006 | Human | [10] |
Note: A hyphen (-) indicates that specific data was not found in the cited sources.
Table 2: Potency (EC_50) of nAChR Agonists at Various Receptor Subtypes
| Agonist | Receptor Subtype | EC_50 (µM) | Species | Reference |
| Anabaseine | α4β2 | - | - | - |
| α7 | - | - | - | |
| Nicotine | Muscle-type | - | Mouse | [11] |
| Varenicline | α4β2 | 2.3 | Rat | |
| α3β4 | 55 | Rat | ||
| α7 | 18 | Rat | ||
| Epibatidine | α3β2 (neuronal) | - | Human | [10] |
| α7 (neuronal) | 2 | Chicken | [10] |
Note: A hyphen (-) indicates that specific data was not found in the cited sources.
Experimental Protocols
The data presented in this guide are derived from various experimental techniques designed to probe the interaction between ligands and receptors. The two primary methods are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay for K_i Determination
This method is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer and centrifuged to pellet the membranes containing the receptors. The membrane pellet is then washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled test compound (e.g., Dmab-anabaseine).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The K_i value is then calculated from the IC_50 value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay:
Caption: Workflow for determining Ki values using a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for EC_50 Determination
This technique measures the ion flow through the receptor channel in response to agonist application, providing a functional measure of agonist potency.
Protocol:
-
Cell Preparation: Cells expressing the nAChR subtype of interest are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the entire cell.
-
Agonist Application: The cell is voltage-clamped at a specific holding potential, and different concentrations of the agonist are applied to the cell via a perfusion system.
-
Current Measurement: The resulting ionic currents flowing through the nAChRs are recorded.
-
Data Analysis: The peak current response at each agonist concentration is measured. A dose-response curve is then constructed by plotting the current amplitude against the agonist concentration, and the EC_50 value is determined from this curve.
Workflow for Whole-Cell Patch-Clamp Electrophysiology:
Caption: Workflow for determining EC50 values using whole-cell patch-clamp.
Signaling Pathways
Upon activation by an agonist, nAChRs, particularly the α7 subtype, can trigger a cascade of intracellular signaling events, primarily initiated by an influx of Ca²⁺.[1] This can lead to the activation of various downstream effectors, including protein kinases and transcription factors, ultimately influencing cellular processes such as neurotransmitter release, gene expression, and cell survival.
The specific downstream pathways activated can vary depending on the nAChR subtype, the specific agonist, and the cellular context.
Generalized nAChR Signaling Pathway:
Caption: Simplified overview of major nAChR-mediated signaling pathways.
Conclusion
Dmab-anabaseine presents a unique pharmacological profile with its mixed partial agonist/antagonist activity at different nAChR subtypes. While a complete kinetic characterization is still forthcoming, the available data on its parent compound and other anabaseine derivatives, when compared with established nAChR agonists, highlight the subtleties in receptor interaction that can lead to diverse physiological outcomes. A deeper understanding of the association and dissociation kinetics of Dmab-anabaseine will be crucial for elucidating its mechanism of action and for the rational design of future nAChR-targeting therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this dynamic field.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean [mdpi.com]
- 5. Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): application to the design of related α7 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies of benzylidene anabaseine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 9. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dmab-anabaseine Dihydrochloride Against Established α7 Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) represents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain types of pain. This guide provides a comprehensive benchmark analysis of Dmab-anabaseine dihydrochloride (B599025), a notable α7 nAChR partial agonist, against two other well-established modulators: the full agonist PNU-282987 and the Type II positive allosteric modulator (PAM) PNU-120596. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the critical information needed to select the appropriate modulator for their specific research applications.
In Vitro Pharmacological Profiles
The following tables summarize the key in vitro pharmacological parameters of Dmab-anabaseine dihydrochloride, PNU-282987, and PNU-120596, providing a direct comparison of their potency, efficacy, and selectivity for the human α7 nAChR.
Table 1: Potency and Efficacy at the Human α7 nAChR
| Compound | Modality | EC50 (µM) | Emax (%) |
| This compound (GTS-21) | Partial Agonist | 11 | 9 |
| PNU-282987 | Full Agonist | ~0.2 | ~100 |
| PNU-120596 | Type II PAM | 0.216 (in the presence of an agonist) | N/A |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC50 denotes higher potency. Emax (maximum effect) represents the maximum response achievable by the modulator.
Table 2: Binding Affinity and Selectivity Profile
| Compound | α7 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | Selectivity (α4β2/α7) |
| This compound (GTS-21) | 2000 | 20 | 0.01 |
| PNU-282987 | High Affinity | Low Affinity | High |
| PNU-120596 | N/A (Allosteric) | No detectable effect | High |
Ki (Inhibition constant) values represent the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki denotes higher binding affinity. Selectivity is calculated as the ratio of Ki for the off-target receptor (α4β2 nAChR) to the target receptor (α7 nAChR). A higher selectivity ratio indicates greater specificity for the α7 nAChR.
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events crucial for neuronal function. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating α7 nAChR modulators.
α7 nAChR signaling cascade.
Experimental workflow for modulator evaluation.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development. The following sections provide detailed methodologies for key in vitro assays used to characterize α7 nAChR modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the α7 nAChR.
Objective: To measure the displacement of a radiolabeled ligand from the α7 nAChR by the test compound.
Materials:
-
Cell membranes prepared from cells expressing human α7 nAChRs (e.g., GH4C1 cells).
-
[¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-Bgtx) as the radioligand.
-
Test compounds (this compound, PNU-282987).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Dilute the cell membranes in binding buffer to a final protein concentration of 50-100 µ g/well . Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, add 50 µL of binding buffer, 25 µL of [¹²⁵I]α-Bgtx (to a final concentration of ~1 nM), and 25 µL of the test compound at various concentrations.
-
Total and Nonspecific Binding: For total binding, add 25 µL of binding buffer instead of the test compound. For nonspecific binding, add a high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine) instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay
This assay measures the functional activity of α7 nAChR modulators by detecting changes in intracellular calcium concentration.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds by measuring agonist-induced calcium influx.
Materials:
-
Cells stably expressing human α7 nAChRs (e.g., SH-EP1 cells).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds (this compound, PNU-282987).
-
A positive allosteric modulator (e.g., PNU-120596) for PAM assays.
-
A fluorescence microplate reader or a fluorescence microscope.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in assay buffer.
-
Incubation: Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Compound Addition: Add 50 µL of the test compound at various concentrations to the wells. For PAM assays, co-administer the PAM with a sub-maximal concentration of an agonist (e.g., acetylcholine).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to ligand application.
Objective: To characterize the electrophysiological properties of α7 nAChR modulators in a heterologous expression system.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR subunit.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording solution (e.g., ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Test compounds (this compound, PNU-282987, PNU-120596).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject each oocyte with approximately 50 nL of α7 nAChR cRNA. Incubate the oocytes for 2-5 days at 18°C.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes for voltage clamping and current recording.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Compound Application: Apply the test compounds at various concentrations to the oocyte via the perfusion system.
-
Current Measurement: Record the inward current elicited by the application of the test compounds. For PAMs, co-apply with a low concentration of an agonist.
-
Data Analysis: Measure the peak current amplitude for each compound concentration. Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine). Plot the normalized current against the logarithm of the compound concentration to determine the EC50 and Emax.
In Vivo Preclinical Data Summary
While in vitro assays provide crucial information on molecular interactions, in vivo studies are essential to assess the therapeutic potential of these modulators.
Table 3: Summary of In Vivo Effects
| Compound | Animal Model | Behavioral Test | Observed Effect | Reference |
| This compound (GTS-21) | Aged Rats | 17-arm radial maze | Improved long-term memory | [1] |
| PNU-282987 | APP/PS1 Transgenic Mice (Alzheimer's Model) | Morris Water Maze | Improved learning and memory | [2][3] |
| PNU-120596 | Amphetamine-treated Rats (Schizophrenia Model) | Auditory Gating | Improved sensory gating deficits | [4] |
Conclusion
This guide provides a comparative framework for evaluating this compound alongside PNU-282987 and PNU-120596.
-
This compound (GTS-21) acts as a partial agonist with moderate potency and lower efficacy compared to full agonists. Its lower selectivity for α7 over α4β2 nAChRs may be a consideration for certain applications.[1][5][6][7]
-
PNU-282987 is a potent and efficacious full agonist with high selectivity for the α7 nAChR, making it a valuable tool for studying the maximal effects of receptor activation.[2][3][8][9][10][11][12][13][14]
-
PNU-120596 represents a different modulatory class as a Type II PAM. It enhances the activity of endogenous or exogenous agonists, offering a more nuanced approach to receptor modulation that may have a different therapeutic window and side-effect profile.[4][15][16][17][18][19][20][21]
The choice of modulator will ultimately depend on the specific research question and desired therapeutic outcome. Researchers are encouraged to consider the distinct pharmacological profiles and mechanisms of action of these compounds when designing their experiments. The provided protocols offer a starting point for standardized in vitro characterization, which is a critical step in the drug discovery and development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. dovepress.com [dovepress.com]
- 9. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 18. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 19. rndsystems.com [rndsystems.com]
- 20. apexbt.com [apexbt.com]
- 21. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dmab-anabaseine Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Dmab-anabaseine dihydrochloride (B599025), a partial agonist at α7 neuronal nicotinic acetylcholine (B1216132) receptors, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
Immediate Safety and Handling Precautions
Before handling Dmab-anabaseine dihydrochloride, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
Hazard Summary:
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling Guidelines:
To mitigate the risks associated with these hazards, the following precautions should be taken[1]:
| Protective Measure | Specification |
| Ventilation | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. |
| Eye Protection | Wear approved safety glasses or goggles. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| General Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, regional, and national regulations[1]. It is crucial to manage this compound as a hazardous chemical waste. Do not dispose of it with household garbage or allow it to enter the sewage system[1].
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Waste Identification and Segregation :
-
Treat all this compound, including expired or unused material, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
-
Container Selection :
-
Choose a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is generally suitable.
-
The container must be in good condition, free of cracks or leaks.
-
-
Labeling :
-
As soon as the first particle of waste is added, label the container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the date when the waste was first added to the container.
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials.
-
-
Disposal of Empty Containers :
-
An "empty" container that held this compound must be managed carefully. To be considered non-hazardous, it may require triple-rinsing with a suitable solvent.
-
The rinsate from this process must be collected and treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on decontaminating empty containers.
-
-
Arranging for Final Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Do not attempt to dispose of the chemical waste through standard municipal waste streams.
-
Experimental Protocols Cited
This document provides procedural guidance for the disposal of this compound and does not cite specific experimental protocols involving its use. For detailed methodologies on the application of this compound in research, please refer to relevant scientific literature.
Concluding Remarks
The proper disposal of this compound is not merely a regulatory requirement but a cornerstone of responsible scientific practice. By adhering to these guidelines, researchers and laboratory personnel can ensure a safe working environment and protect the broader community and ecosystem from chemical hazards. Always consult your institution's specific safety and disposal protocols, as they are tailored to your local regulatory landscape.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
